Heptadecanedioic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
heptadecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-15H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNWZROVPSVEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074340 | |
| Record name | Heptadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-90-0 | |
| Record name | Heptadecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecanedioic Acid | |
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Advanced Biosynthesis and Sustainable Production Methodologies for Heptadecanedioic Acid
Microbial Fermentation and Bioconversion Processes
Microbial fermentation is at the forefront of producing long-chain dicarboxylic acids (LCDCAs) from renewable sources. The process typically involves whole-cell biocatalysts that convert fatty acids or alkanes into their corresponding α,ω-dicarboxylic acids via the ω-oxidation pathway. researchgate.netresearchgate.net
The oleaginous yeasts Candida tropicalis and Yarrowia lipolytica are prominent hosts for dicarboxylic acid production due to their robust metabolism of hydrophobic substrates like fatty acids and alkanes. nih.govresearchgate.net However, in wild-type strains, these substrates are primarily catabolized through the β-oxidation pathway for energy and biomass production, resulting in low yields of dicarboxylic acids. researchgate.net
To enhance production, genetic engineering is employed to create strains where the metabolic flux is redirected. A key strategy involves disrupting the β-oxidation pathway. In Candida tropicalis, this has been achieved by sequentially disrupting the four genes that encode for acyl-CoA oxidase, the first enzyme in the β-oxidation cycle. nih.gov This modification effectively blocks the degradation of fatty acids, forcing them towards the ω-oxidation pathway and improving the conversion efficiency to the corresponding dicarboxylic acid to nearly 100%. nih.gov
Similarly, Yarrowia lipolytica has been engineered as a cell factory for LCDCA production. researchgate.netmdpi.com By creating β-oxidation deficient strains and upregulating the native ω-oxidation pathway, researchers have successfully enhanced the terminal oxidation of endogenous fatty acid precursors. mdpi.com These engineered yeasts are advantageous platforms due to their ability to accumulate large amounts of lipids and their prominent P450-dependent hydroxylation systems, which are crucial for the first step of ω-oxidation. nih.govmdpi.com
The sustainable production of heptadecanedioic acid relies on the use of renewable feedstocks. nih.govresearchgate.net The most direct precursor for producing this compound is heptadecanoic acid (margaric acid), a C17 odd-chain fatty acid. wikipedia.orgnih.gov When fed to an appropriately engineered microorganism, heptadecanoic acid can be directly converted to this compound.
Other renewable resources include triglycerides from plant oils and animal fats, as well as their constituent fatty acids. mdpi.comgoogle.commdpi.com Microorganisms like Candida tropicalis have demonstrated the ability to convert a broad spectrum of fatty acids and their methyl esters into diacids. fraunhofer.de The chain length of the resulting dicarboxylic acid directly corresponds to the chain length of the fatty acid substrate. Therefore, to produce this compound, a feedstock rich in C17 fatty acids would be ideal. While less common in major vegetable oils, odd-chain fatty acids are found as trace components in ruminant fats and milkfat. wikipedia.orghmdb.ca
The primary route for biosynthesizing this compound is the ω-oxidation of its precursor, heptadecanoic acid. This pathway involves a series of enzymatic reactions:
ω-Hydroxylation : The terminal methyl group of the fatty acid is hydroxylated by a cytochrome P450 monooxygenase to form a ω-hydroxy fatty acid. nih.govnih.gov
Oxidation to Aldehyde : The ω-hydroxy group is then oxidized to an aldehyde group by fatty alcohol oxidases or dehydrogenases. nih.gov
Oxidation to Carboxylic Acid : Finally, the aldehyde is oxidized to a carboxyl group by a fatty aldehyde dehydrogenase, yielding the α,ω-dicarboxylic acid. nih.gov
While bioconversion of an existing odd-chain fatty acid is the most direct method, researchers have also engineered novel pathways for the de novo synthesis of odd-chain dicarboxylic acids from simple carbon sources like glucose. One innovative approach combines enzymes from biotin (B1667282) and fatty acid synthesis in Escherichia coli. nih.govosti.govconsensus.app This engineered pathway was developed by leveraging the native biotin synthesis pathway, which uses methylation of malonyl-ACP to initiate the creation of an odd-chain pimeloyl-ACP, and extending it to produce a range of odd-chain dicarboxylic acids. nih.gov
Transitioning from shake-flask cultures to industrial-scale bioreactors requires rigorous optimization of process parameters to maximize yield and productivity. nih.govalicat.com For dicarboxylic acid production, several key factors are controlled:
pH : The pH of the culture medium significantly affects enzyme activity, substrate solubility, and product excretion. For long-chain dicarboxylic acid production using Candida tropicalis, a strategy of programmed incremental pH increase (e.g., from 7.2 to 8.1) during the conversion phase has been shown to enhance production by maintaining maximum cytochrome P450 monooxygenase activity for a longer duration. researchgate.net
Dissolved Oxygen and CO2 : Adequate oxygen supply is critical for the monooxygenase-catalyzed ω-oxidation step. Moderate oxygen limitation has been found to benefit malate (B86768) production in engineered S. cerevisiae. nih.gov Furthermore, enrichment with carbon dioxide can sometimes improve yields in pathways that involve carboxylation steps. nih.govresearchgate.net
Feeding Strategy : High concentrations of fatty acid substrates can be toxic to microbial cells. Therefore, a fed-batch or continuous culture strategy is often employed. mdpi.com This involves feeding the substrate at a controlled rate to maintain a low but steady concentration in the bioreactor, maximizing the conversion rate while minimizing cellular toxicity. Scaling up production of long-chain dicarboxylic acids in an engineered Yarrowia lipolytica strain from a shake flask to a 1-L bioreactor increased the product titer more than tenfold, from 330 mg/L to 3.49 g/L. mdpi.com
| Strain | Genetic Modification | Feedstock | Titer | Reference |
| Yarrowia lipolytica | β-oxidation deficient, upregulated ω-oxidation | Glycerol (B35011) | 3.49 g/L | mdpi.com |
| Candida tropicalis | β-oxidation blocked, amplified ω-hydroxylase | n-Tridecane | 153 g/L (for C13 diacid) | researchgate.net |
| Escherichia coli | Engineered biotin/fatty acid pathway | Glucose | 24.7 mg/L (total C9-C15 diacids) | nih.gov |
Metabolic Engineering Approaches for Dicarboxylic Acid Production
Metabolic engineering provides the tools to rationally design and modify microbial pathways for the overproduction of desired chemicals. mdpi.comnih.gov The primary goal is to channel metabolic intermediates from central carbon metabolism towards the target product, minimizing flux into competing pathways.
The core strategy for maximizing dicarboxylic acid production is to redirect carbon flux away from degradation pathways and towards the productive ω-oxidation pathway. nih.govnih.gov
Blocking Competing Pathways : As previously mentioned, the primary competing pathway is β-oxidation. Knocking out the genes encoding key enzymes like acyl-CoA oxidase is the most effective strategy to prevent the fatty acid substrate from being degraded. nih.gov This creates a metabolic "push" by causing the fatty acid precursor to accumulate.
Amplifying the Productive Pathway : To complement the blockage of β-oxidation, the enzymes of the ω-oxidation pathway are often overexpressed. This creates a "metabolic pull," efficiently converting the accumulated fatty acid into the desired dicarboxylic acid. In C. tropicalis, amplifying the genes for cytochrome P450 monooxygenase and NADPH-cytochrome reductase led to a 30% increase in productivity compared to a strain where β-oxidation was only blocked. nih.gov
Improving Substrate Transport : The efficiency of transporting fatty acids into the cell and to the correct subcellular compartment can be a limiting factor. Engineering fatty acid transporters is another strategy to enhance production. In C. tropicalis, increasing the copy number of the fatty acid transporter gene ctfat1p improved dicarboxylic acid yield by over 30%. nih.govbohrium.com Conversely, knocking out a peroxisomal transporter gene (ctpxa1p) also increased the yield, likely by reducing the transport of fatty acids into the peroxisome where β-oxidation occurs. nih.govbohrium.com
These metabolic engineering strategies, combined with optimized fermentation processes, are paving the way for the efficient and sustainable production of this compound and other valuable odd-chain dicarboxylic acids from renewable resources.
Gene Editing and Synthetic Biology Applications in Microbial Cell Factories
The production of dicarboxylic acids (DCAs), including this compound, in microbial cell factories is increasingly benefiting from advanced gene editing and synthetic biology tools. researcher.lifebohrium.com These technologies enable precise and efficient manipulation of microbial genomes to optimize metabolic pathways for enhanced production. nih.gov Tools like CRISPR-Cas9 have revolutionized the field by allowing for targeted gene knockouts, insertions, and transcriptional regulation, which are crucial for redirecting carbon flux towards the desired DCA product. nih.gov
Metabolic engineers can now create novel regulatory systems and optimize biosynthetic pathways with greater accuracy and speed. nih.gov For instance, CRISPR-Cas9 has been used to address common obstacles in metabolic engineering, such as selecting specific chromosome integration sites for new genes. mdpi.com By leveraging these tools, researchers can systematically modify host metabolisms to improve the performance of the microbial cell factory. researchgate.netacs.org Synthetic biology approaches also facilitate the construction and optimization of metabolic pathways at the DNA, transcriptional, and translational levels, which is critical for balancing pathway enzymes and maximizing product yield. nih.gov
Strategies for improving DCA production often involve the deletion of competing metabolic pathways to channel precursors towards the synthesis of the target molecule. nih.gov Furthermore, genome-scale metabolic models, often informed by "omics" data, are used to identify non-obvious engineering targets for improving strain performance. researchgate.netnih.gov These computational tools, combined with high-throughput screening and AI, allow for the design and optimization of biosynthetic pathways on an unprecedented scale. cas.org The integration of these advanced synthetic biology and gene-editing techniques is paving the way for the development of robust microbial cell factories capable of sustainable and high-titer production of specific long-chain dicarboxylic acids. researcher.lifenih.gov
Overcoming Metabolic Hurdles: Cytotoxicity and Growth Rate Limitations
To overcome these hurdles, metabolic engineering strategies focus on enhancing the robustness and tolerance of microbial strains. One approach involves engineering the cell membrane to better withstand the stress imposed by carboxylic acids. For example, modifying the fatty acid composition of the membrane has been shown to increase tolerance. frontiersin.org Another key strategy is the engineering of transporter proteins that can actively export the dicarboxylic acid product out of the cell, thereby reducing its intracellular concentration and mitigating toxic effects. frontiersin.org In Saccharomyces cerevisiae, for instance, the Pdr12 ABC transporter contributes to organic acid tolerance by actively removing carboxylate anions. frontiersin.org
In addition to direct toxicity, the metabolic burden of producing non-native chemicals can slow down cell growth. Balancing metabolic flux is crucial to ensure that enough resources are available for both cell maintenance and product synthesis. bohrium.com This can be achieved by fine-tuning the expression of pathway genes and utilizing dynamic regulatory systems that can, for example, separate the growth phase from the production phase. bohrium.com By addressing both cytotoxicity and growth rate limitations through targeted genetic modifications, the economic feasibility of microbial DCA production can be significantly improved. nih.gov
Chemo-Enzymatic and Biocatalytic Synthesis Routes
Chemo-enzymatic and biocatalytic methods are emerging as powerful alternatives to traditional chemical synthesis for producing dicarboxylic acids, offering advantages such as high specificity, mild reaction conditions, and improved sustainability. biobiz.in These approaches leverage the catalytic power of enzymes, either as isolated biocatalysts or within whole-cell systems, to perform specific chemical transformations. rsc.org
Light-Driven Enzymatic Decarboxylation of Fatty Acids to Alkanes (e.g., CvFAP)
A novel biocatalytic approach with relevance to dicarboxylic acid modification is the use of photoenzymes, such as the fatty acid photodecarboxylase from Chlorella variabilis (CvFAP). d-nb.inforesearchgate.netnih.gov This flavoenzyme utilizes blue light energy to catalyze the decarboxylation of long-chain fatty acids to produce C1-shortened alkanes. d-nb.infonih.gov This process is highly selective and can achieve near-quantitative yields. d-nb.inforesearchgate.net
Significantly, the substrate scope of CvFAP has been extended beyond mono-fatty acids to include long-chain dicarboxylic acids (LCDAs). nih.gov Research has demonstrated that CvFAP can catalyze the conversion of LCDAs into C2-shortened alkanes, a reaction that is chemically challenging to perform selectively. nih.gov For example, hexadecanedioic acid was successfully converted to tetradecane. nih.gov This light-driven enzymatic process represents a promising route for the specific modification of dicarboxylic acids. nih.govcapes.gov.br
The reaction is typically carried out in a buffer system, often with a co-solvent like DMSO to improve the solubility of the hydrophobic substrates. d-nb.infonih.gov The system has shown scalability, indicating its potential for preparative-scale synthesis. nih.gov
Table 1: CvFAP-Catalyzed Decarboxylation of Hexadecanedioic Acid nih.gov
| Substrate Concentration (mM) | Product (Tetradecane) Concentration (mM) | Yield (%) |
| 5 | 2.88 | 58 |
| 10 | 7.80 | 78 |
| 13 | 10.28 | 79 |
| 15 | 10.03 | 68 |
| Reaction conditions: CvFAP wet cells (200 mg/mL) in Tris-HCl buffer (pH 8.5) with 30% DMSO, illuminated with blue light at 30°C for 6 hours. |
Engineering Enzyme Specificity and Efficiency for Dicarboxylic Acid Transformations
To develop efficient biocatalytic processes for dicarboxylic acids like this compound, the enzymes involved often require optimization through protein engineering. nih.gov Native enzymes may be limited by factors such as substrate scope, reaction rate, and stability under industrial conditions. nih.govtudelft.nl Techniques like directed evolution and rational design are employed to create enzyme variants with tailored specificity, enhanced catalytic activity, and greater stability. tudelft.nl
Reaction Pathway Studies and Intermediate Product Analysis in Biocatalysis
Understanding the detailed reaction mechanism and identifying intermediates are crucial for optimizing biocatalytic processes. In the context of the CvFAP-catalyzed decarboxylation of long-chain dicarboxylic acids, pathway studies have provided valuable insights. nih.gov Analysis of the reaction progress revealed that mono-fatty acids are formed as intermediate products before the final release of the C2-shortened alkane. nih.gov This suggests a sequential decarboxylation mechanism where the enzyme removes one carboxyl group first, releases the mono-acid intermediate, which then re-enters the active site for the second decarboxylation step.
Analyzing reaction pathways helps to identify potential rate-limiting steps and side reactions. rsc.org For instance, in the oxidation of glycerol to dicarboxylic acids, various intermediates can be formed, and the reaction pathway can influence the final product distribution and yield. researchgate.net Techniques such as HPLC, GC-MS, and NMR are essential for the identification and quantification of substrates, intermediates, and products, providing the data needed to build a comprehensive understanding of the biocatalytic system. researchgate.net This knowledge is fundamental for rational process optimization and enzyme engineering efforts.
Chemical Synthesis Methodologies
While biological routes are gaining prominence, traditional chemical synthesis remains a viable method for producing this compound and other long-chain dicarboxylic acids. These methods often rely on the oxidation of suitable long-chain precursors. For example, long-chain α,ω-diols or ω-hydroxy fatty acids can be oxidized to the corresponding dicarboxylic acids.
One established approach involves the Kolbe electrolysis, an electrochemical decarboxylation method. atamankimya.com Another strategy is the ozonolysis of cyclic alkenes, followed by oxidative workup, which cleaves the double bond to form two carboxylic acid groups. The specific synthesis of an odd-chain dicarboxylic acid like this compound (C17) can be complex. Some methods may start from precursors like pentadecanedioic acid (C15) and extend the carbon chain. google.com A patent describes a multi-step synthesis starting from pentadecanedioate, involving esterification, selective reduction to a monoester, conversion to a bromo-acid, and subsequent steps to yield pentadecanoic acid, illustrating the complexity of manipulating chain lengths chemically. google.com Another approach could involve the oxidation of long-chain hydrocarbons. atamankimya.com These chemical methods often require harsh reaction conditions and may produce side products, making purification a critical step. d-nb.info
Oxidative Cleavage Reactions of Long-Chain Hydrocarbons and Unsaturated Fatty Acids
Oxidative reactions are a primary strategy for converting long-chain fatty acids or hydrocarbons into dicarboxylic acids. This can be achieved through biological pathways, specifically ω-oxidation in microorganisms, or through chemical methods like the ozonolysis of cyclic precursors.
Biosynthesis via ω-Oxidation
The most direct biosynthetic route to this compound is the ω-oxidation of heptadecanoic acid. This metabolic pathway allows certain microorganisms, particularly oleaginous yeasts like those of the genus Candida, to convert the terminal methyl group of a fatty acid into a carboxylic acid group, thereby forming a dicarboxylic acid. nih.govfraunhofer.de The process is a three-step enzymatic cascade primarily located in the smooth endoplasmic reticulum. wikipedia.org
Hydroxylation: The pathway begins with the introduction of a hydroxyl group onto the terminal (ω) carbon of the fatty acid chain. This reaction is catalyzed by a cytochrome P450 monooxygenase system, which utilizes molecular oxygen and a cofactor like NADPH. nih.govwikipedia.org
Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde. This step is carried out by long-chain alcohol dehydrogenases. wikipedia.org
Oxidation to Carboxylic Acid: Finally, the terminal aldehyde group is oxidized to a carboxylic acid group by long-chain aldehyde dehydrogenases, yielding the final α,ω-dicarboxylic acid. nih.govwikipedia.org
To achieve high yields, microbial strains are often genetically engineered. Key strategies include amplifying the genes encoding the cytochrome P450 system and dehydrogenases, as well as blocking the competing β-oxidation pathway, which degrades fatty acids for energy. fraunhofer.denih.gov By preventing the degradation of the dicarboxylic acid product, significant accumulation can be achieved. fraunhofer.de While research has heavily focused on even-chain dicarboxylic acids from abundant fatty acids like oleic acid, the same principles apply to the bioconversion of odd-chain fatty acids like heptadecanoic acid. tandfonline.com
| Microorganism | Substrate Precursor | Key Enzyme System | Potential Product | Typical Reported Yields for Long-Chain DCAs |
|---|---|---|---|---|
| Candida tropicalis (engineered) | Heptadecanoic Acid / n-Heptadecane | Cytochrome P450 Monooxygenases (CYPs) | This compound | Up to 100-200 g/L for various DCAs nih.gov |
| Yarrowia lipolytica | Heptadecanoic Acid | Alkane-inducible CYPs | This compound | High concentrations achievable with process optimization fraunhofer.de |
| Escherichia coli (engineered) | Heptadecanoic Acid | Heterologously expressed CYP450 system | This compound | Lower concentrations (mg/L range) demonstrated for C12-C14 DCAs acs.org |
Chemical Synthesis via Oxidative Cleavage
While the oxidative cleavage of a linear unsaturated fatty acid breaks the carbon backbone, a C17 dicarboxylic acid can be synthesized by the oxidative cleavage of a C17 cyclic alkene, such as cycloheptadecene. Ozonolysis is a powerful and widely used method for this transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction involves cleaving the carbon-carbon double bond of the cyclic starting material to form a linear compound with carbonyl groups at each end.
The process occurs in two main stages:
Ozonolysis: Ozone (O₃) is bubbled through a solution of the cyclic alkene at low temperatures. The ozone reacts with the double bond to form an unstable primary ozonide, which rapidly rearranges into a more stable secondary ozonide intermediate. masterorganicchemistry.comchemistrysteps.com
Oxidative Work-up: The ozonide intermediate is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂). masterorganicchemistry.com This step converts the terminal carbonyl groups (aldehydes) into carboxylic acids, resulting in the formation of this compound. masterorganicchemistry.com
This method is highly effective and can produce the target dicarboxylic acid in a single pot, offering high yields and purity after a simple extraction. organic-chemistry.orgrsc.org
Catalytic Hydrogenation Techniques for Specialty Fatty Acids
Catalytic hydrogenation is a fundamental process in fatty acid chemistry, primarily used to saturate carbon-carbon double bonds. In the context of producing this compound, this technique is not used for its initial synthesis but rather as a crucial subsequent step to convert an unsaturated dicarboxylic acid precursor into its fully saturated counterpart.
An unsaturated C17 dicarboxylic acid could potentially be synthesized via methods like olefin metathesis of unsaturated fatty acids followed by functionalization. researchgate.net Once this unsaturated precursor is obtained, catalytic hydrogenation is employed to produce the stable, saturated this compound.
The reaction involves treating the unsaturated dicarboxylic acid with hydrogen gas (H₂) in the presence of a metal catalyst.
Catalysts: Heterogeneous catalysts are most common for this application. Palladium on carbon (Pd/C) is highly effective for hydrogenating carbon-carbon double bonds under mild conditions. asianpubs.org Other catalysts, such as Ruthenium on carbon (Ru/C) or nickel-based catalysts, can also be used, though they may require more stringent conditions of temperature and pressure. asianpubs.org
Reaction Conditions: The hydrogenation is typically carried out in a solvent under a pressurized atmosphere of hydrogen. The temperature and pressure can be adjusted to optimize the reaction rate and ensure complete saturation of all double bonds without affecting the carboxylic acid groups. asianpubs.org For instance, using a Pd/C catalyst, the reaction can often proceed at moderate temperatures and pressures, offering high selectivity for the saturated dicarboxylic acid. asianpubs.org
This two-step approach—synthesis of an unsaturated diacid followed by hydrogenation—provides a versatile and controllable route to producing high-purity saturated long-chain dicarboxylic acids.
| Catalyst | Substrate | Hydrogen Pressure | Temperature | Product | Typical Selectivity |
|---|---|---|---|---|---|
| 5% Palladium on Carbon (Pd/C) | Unsaturated C17 Dicarboxylic Acid | 1-10 atm | 25-100 °C | This compound | >99% asianpubs.org |
| 5% Ruthenium on Carbon (Ru/C) | Unsaturated C17 Dicarboxylic Acid | 50-100 atm | 100-180 °C | This compound | High, but risk of over-reduction at higher temperatures asianpubs.org |
| Raney Nickel | Unsaturated C17 Dicarboxylic Acid | 50-150 atm | 150-250 °C | This compound | Good, but requires more forcing conditions |
Chemical Reactivity, Functionalization, and Derivatization of Heptadecanedioic Acid
Mechanistic Studies of Fundamental Reactions
The fundamental reactions of heptadecanedioic acid, including oxidation, reduction, esterification, and amidation, are crucial for its conversion into valuable derivatives. Mechanistic studies of these reactions, often drawing parallels from other long-chain dicarboxylic acids, provide insights into reaction pathways and optimization of reaction conditions.
The oxidation of dicarboxylic acids can proceed through several pathways, leading to chain-shortened products or the introduction of new functional groups. In biological systems, the primary oxidation pathway for dicarboxylic acids is peroxisomal β-oxidation. nih.govnih.gov This process involves the sequential removal of two-carbon units (acetyl-CoA) from the carboxyl ends of the molecule. nih.gov While mitochondrial β-oxidation is the main pathway for fatty acid degradation, peroxisomal β-oxidation is particularly important for dicarboxylic acids. nih.govnih.gov
Another significant oxidation pathway is ω-oxidation, which in fatty acids, leads to the formation of dicarboxylic acids. nih.govnih.gov This microsomal process, requiring NADPH and oxygen, first introduces a hydroxyl group at the terminal methyl carbon, which is then further oxidized to a carboxylic acid. nih.gov
Chemical oxidation methods can also be employed to functionalize dicarboxylic acids. Oxidative cleavage of unsaturated precursors is a common method for synthesizing dicarboxylic acids. tandfonline.comjst.go.jpnih.govrsc.org For a saturated dicarboxylic acid like this compound, oxidation can be more challenging. However, under specific conditions, such as in supercritical water, dicarboxylic acids can undergo oxidation, leading to a mixture of shorter-chain dicarboxylic and monocarboxylic acids through α-, β-, and γ-oxidation pathways. oup.comresearchgate.net The introduction of novel functional groups can also be achieved through controlled oxidation, although this often requires the presence of other reactive sites or the use of specific catalysts. One potential mechanism for endogenous production of odd-chain saturated fatty acids involves α-oxidation, which includes the hydroxylation of the α-carbon followed by the removal of the terminal carboxyl group. nih.govmdpi.comresearchgate.net
Table 1: Comparison of Major Oxidation Pathways for Dicarboxylic Acids
| Oxidation Pathway | Cellular Location/Conditions | Key Enzymes/Reagents | Primary Products | Relevance to this compound |
| Peroxisomal β-oxidation | Peroxisomes | Acyl-CoA oxidases | Chain-shortened dicarboxylic acids, Acetyl-CoA | Primary metabolic degradation pathway. nih.govnih.gov |
| ω-oxidation | Microsomes | Cytochrome P450 monooxygenases | ω-hydroxy fatty acids, Dicarboxylic acids | Pathway for the biosynthesis of dicarboxylic acids from fatty acids. nih.govnih.gov |
| α-oxidation | Not fully elucidated | 2-hydroxyl-CoA lyase | Chain-shortened fatty acids | A potential pathway for the metabolism of odd-chain fatty acids. nih.govmdpi.comresearchgate.net |
| Chemical Oxidation | Supercritical water, Catalytic systems | Oxygen, Hydrogen peroxide, Transition metal catalysts | Shorter-chain dicarboxylic and monocarboxylic acids | Industrial process for degradation or functionalization. rsc.orgoup.comresearchgate.net |
This table is generated based on general knowledge of fatty acid and dicarboxylic acid metabolism and chemical oxidation.
The reduction of the two carboxylic acid groups of this compound yields 1,17-heptadecanediol, a valuable α,ω-diol. These diols are important monomers for the synthesis of polyesters and polyurethanes. The reduction of carboxylic acids is an energy-intensive process and typically requires strong reducing agents.
Common laboratory-scale reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). The mechanism of reduction with these hydrides involves the formation of an aluminate or borate (B1201080) ester intermediate, which is then hydrolyzed to yield the alcohol.
Industrially, catalytic hydrogenation is a more common method for the reduction of dicarboxylic acids. This process typically involves high pressures of hydrogen gas and a heterogeneous catalyst, such as copper chromite or ruthenium-based catalysts. The reaction proceeds through the adsorption of the dicarboxylic acid onto the catalyst surface, followed by the stepwise reduction of the carboxylic acid groups.
Enzymatic reduction of dicarboxylic acids to their corresponding diols is also an area of growing interest. This can be achieved through the use of specific enzymes such as carboxylic acid reductases (CARs), which can reduce carboxylic acids to aldehydes, followed by the action of alcohol dehydrogenases (ADHs) to produce the diol.
Esterification is a fundamental reaction of this compound, leading to the formation of diesters. These esters have applications as plasticizers, lubricants, and intermediates in further chemical synthesis. The most common method for esterification is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comscienceready.com.aumasterorganicchemistry.com
The reaction is an equilibrium process, and to achieve high yields of the diester, the equilibrium must be shifted towards the products. masterorganicchemistry.com This is often accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for example, through azeotropic distillation. scienceready.com.au
Thermodynamically, the esterification of carboxylic acids is a slightly exothermic reaction. scienceready.com.au The change in enthalpy (ΔH) is typically small, and the change in entropy (ΔS) is also relatively small. The Gibbs free energy change (ΔG) is therefore close to zero, which is consistent with the reversible nature of the reaction.
Table 2: Factors Affecting the Rate of Fischer Esterification
| Factor | Effect on Reaction Rate | Mechanistic Rationale |
| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed. scienceready.com.au |
| Catalyst Concentration | Increases | The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com |
| Alcohol Concentration | Increases | A higher concentration of the alcohol shifts the equilibrium towards the formation of the ester. masterorganicchemistry.com |
| Water Removal | Increases Yield | Removing the water byproduct shifts the equilibrium to the right, favoring the formation of the ester. scienceready.com.au |
This table is based on the general principles of the Fischer esterification reaction.
This compound is a potential monomer for the synthesis of specialty polyamides. In a polycondensation reaction with a diamine, it can form a long-chain polyamide with an odd number of carbon atoms in the diacid unit. This can impart unique properties to the resulting polymer, such as altered melting point, crystallinity, and moisture absorption compared to polyamides derived from even-carbon dicarboxylic acids.
The reaction between a dicarboxylic acid and a diamine to form a polyamide is a type of condensation polymerization. science-revision.co.ukyoutube.comlibretexts.org The reaction proceeds through the formation of an amide linkage with the elimination of a molecule of water. science-revision.co.ukyoutube.com The process is typically carried out at elevated temperatures to drive off the water and promote polymerization to a high molecular weight. google.com
Industrially, the synthesis of polyamides often involves the initial formation of a salt from the dicarboxylic acid and the diamine. chemguide.co.uk This salt is then heated in a reactor under controlled temperature and pressure to initiate the polycondensation reaction. google.com The stoichiometry of the two monomers is critical to achieving a high molecular weight polymer.
The reactivity of the amidation reaction is dependent on the reaction conditions and the nature of the dicarboxylic acid and diamine. The rate of polymerization is typically slow and requires high temperatures and often the use of a catalyst.
Synthesis and Characterization of Advanced Derivatives
The functional groups of this compound can be derivatized to create a wide range of advanced intermediates with tailored properties for specific applications.
The two carboxylic acid groups of this compound are the primary sites for functionalization. These can be converted into a variety of other functional groups, such as esters, amides, acid chlorides, and nitriles.
Diesters: As discussed previously, diesters can be synthesized through Fischer esterification. A variety of alcohols can be used to produce diesters with different properties. For example, esterification with long-chain alcohols can produce waxy solids with applications as lubricants, while esterification with branched alcohols can yield liquids that are useful as plasticizers.
Diamides: Reaction with primary or secondary amines leads to the formation of diamides. If a diamine is used, a polyamide is formed. Reaction with a monoamine will cap both ends of the dicarboxylic acid with amide groups. These diamides can have applications as specialty waxes, coatings, and additives.
Diacid Chlorides: Heptadecanedioyl chloride can be prepared by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The diacid chloride is a highly reactive intermediate that can be used to synthesize a variety of other derivatives, including esters and amides, under milder conditions than direct esterification or amidation.
Functionalization of the Methylene (B1212753) Chain: While the methylene chain of this compound is relatively inert, it can be functionalized under certain conditions. For example, free-radical halogenation could introduce halogen atoms along the chain, which could then be displaced by other nucleophiles to introduce a variety of functional groups. However, this approach would likely lead to a mixture of products. A more controlled approach would involve starting with an unsaturated or hydroxylated dicarboxylic acid precursor and then carrying out further transformations.
Epoxidation and Ring-Opening Reactions for Branched and Hydroxylated Products
The saturated alkyl chain of this compound is not susceptible to epoxidation. However, this reaction is highly relevant for its unsaturated precursors, providing a powerful method for introducing hydroxyl and other functional groups, leading to branched and polyhydroxylated dicarboxylic acids. This two-step process involves the initial formation of an epoxide ring at the site of a carbon-carbon double bond, followed by a subsequent ring-opening reaction.
The epoxidation of unsaturated fatty acids or their esters, which serve as precursors to long-chain diacids, is commonly achieved using peroxy acids, such as peracetic or performic acid. mdpi.com These can be generated in situ by reacting carboxylic acids with hydrogen peroxide in the presence of a mineral acid catalyst. mdpi.com The process involves the conversion of the double bonds into oxirane rings. mdpi.com
Once the epoxide is formed, the strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening. This can be catalyzed by either acids or bases. khanacademy.org Acid-catalyzed ring-opening is a common method for producing polyols from epoxidized fatty acid esters. google.comgoogle.com The reaction of an epoxidized ester with an alcohol, in the presence of a catalyst like a salt of tetrafluoroboric acid, opens the epoxy ring to yield a polyol. google.comgoogle.com The nucleophile (e.g., water, alcohols, or carboxylic acids) attacks one of the carbons of the protonated epoxide, resulting in the formation of a diol or an ether-alcohol functionality. researchgate.net For instance, the reaction of epoxides with carboxylic acids, catalyzed by the corresponding carboxylates, is a key process in the polymer and coating industry. researchgate.net The nature of the nucleophile determines the final product; hydrolysis with water yields 1,2-diols, while alcoholysis yields β-hydroxy ethers.
The table below summarizes typical conditions for the epoxidation and subsequent ring-opening of unsaturated fatty acid derivatives, which are analogous to unsaturated dicarboxylic acid precursors.
Formation of Nitriles from Dicarboxylic Acid Precursors
This compound can be converted into the corresponding dinitrile, heptadecanedinitrile, a valuable intermediate for the synthesis of diamines and other nitrogen-containing compounds. The direct conversion of carboxylic acids to nitriles can be challenging, but a common and effective method involves a two-step process: first, the conversion of the dicarboxylic acid to a diamide (B1670390), followed by the dehydration of the diamide.
The formation of the primary diamide, heptadecanediamide, is achieved by reacting this compound with ammonia. This typically requires high temperatures to drive the reaction to completion and remove the water formed.
The subsequent dehydration of the diamide is the critical step in forming the dinitrile. This transformation is accomplished using powerful dehydrating agents. chemistrysteps.com Common reagents for this purpose include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). chemistrysteps.com The mechanism involves the activation of the amide's carbonyl oxygen, converting it into a good leaving group, which is then eliminated to form the carbon-nitrogen triple bond. chemistrysteps.com While these are standard laboratory methods, alternative approaches for nitrile synthesis exist, such as the acid-nitrile exchange reaction, where a carboxylic acid reacts with a nitrile like acetonitrile (B52724) at high temperatures. researchgate.net
The table below details common reagents used for the dehydration of amides to form nitriles.
Complexation with Metal Ions and Resulting Chemical Properties
The two terminal carboxylate groups of this compound can act as effective ligands, coordinating to a wide variety of metal ions to form metal complexes and coordination polymers. acs.orgrsc.org The long, flexible C15 alkyl chain separating the two carboxylate functionalities allows the ligand to adopt various conformations, enabling the formation of diverse and complex structures.
Dicarboxylic acids can coordinate to metal centers in several modes:
Monodentate: Only one carboxylate group binds to a single metal center.
Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal center, forming a chelate ring.
Bridging: The carboxylate groups link two or more metal centers, leading to the formation of dimers, oligomers, or extended one-, two-, or three-dimensional coordination polymers. acs.org
The length of the alkyl chain between the carboxylate groups plays a crucial role in determining the final structure. researchgate.net For long-chain dicarboxylic acids like this compound, the flexibility of the chain can lead to the formation of polymeric chains or large macrocyclic structures. researchgate.net The choice of metal ion, with its specific coordination number and geometry preferences, also dictates the architecture of the resulting complex. Lanthanide ions, for example, are known to form complexes with dicarboxylic acids, leading to structures with interesting luminescent properties. acs.orgresearchgate.net The stability and properties of these complexes are influenced by the length of the carbon chain; for aliphatic dicarboxylic acids complexed with Eu(III), stability constants tend to decrease as the carbon chain length increases. researchgate.net The resulting metal-organic materials can exhibit unique chemical properties, including high thermal stability and potential catalytic activity. semanticscholar.org
The table below provides examples of structures formed from the complexation of metal ions with various dicarboxylic acids.
Biological Significance and Metabolic Roles of Heptadecanedioic Acid
Endogenous Metabolic Pathways and Intermediary Metabolism
Heptadecanedioic acid participates in fundamental metabolic pathways, serving as both a substrate for biosynthesis and an intermediate that fuels central energy production. Its metabolism is intertwined with fatty acid synthesis and the citric acid cycle.
This compound can serve as a substrate for the synthesis of odd-numbered very-long-chain fatty acids (VLCFAs). VLCFAs, defined as fatty acids with more than 20 carbon atoms, are critical components of various lipids and play essential physiological roles, particularly in the brain and skin. biomolther.orgreactome.org The synthesis of VLCFAs occurs through fatty acid elongation (FAE) cycles, primarily in the endoplasmic reticulum. biomolther.orgnih.gov This process involves a sequence of four enzymatic reactions that extend an acyl-CoA molecule by two carbons. nih.govmdpi.com Research indicates that HDA can be elongated to form these crucial VLCFAs, which are vital for numerous biological functions.
Table 1: Core Enzymes of the Fatty Acid Elongation (FAE) Complex This table outlines the sequential enzymatic reactions involved in extending a fatty acid chain.
| Step | Enzyme | Reaction |
|---|---|---|
| 1 | β-ketoacyl-CoA-synthase (KCS) | Condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. This is the rate-limiting step. biomolther.orgmdpi.com |
| 2 | β-ketoacyl-CoA-reductase (KCR) | Reduction of the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA using NADPH as a cofactor. biomolther.orgmdpi.com |
| 3 | β-hydroxyacyl-CoA-dehydratase (HCD) | Dehydration of the 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA. biomolther.orgmdpi.com |
| 4 | trans-2-enoyl-CoA-reductase (ECR) | Reduction of the trans-2-enoyl-CoA to produce an acyl-CoA that is two carbons longer than the original substrate. biomolther.orgmdpi.com |
This compound serves as a source for anaplerotic intermediates for the citric acid cycle (CAC). Anaplerosis is the process of replenishing CAC intermediates that have been extracted for biosynthesis. wikipedia.org The CAC is a central hub of metabolism, essential for cellular energy production and providing precursors for various biosynthetic pathways. wikipedia.orgmhmedical.com
The catabolism of odd-chain fatty acids like HDA through beta-oxidation ultimately yields propionyl-CoA. This propionyl-CoA is then converted to succinyl-CoA, a key intermediate of the CAC. By providing succinyl-CoA, HDA contributes to the pool of cycle intermediates, which is crucial for maintaining the cycle's capacity to metabolize acetyl-CoA and produce ATP, especially when energy needs are high. wikipedia.orgproteopedia.org
Table 2: Key Anaplerotic Reactions of the Citric Acid Cycle This table highlights major reactions that replenish intermediates of the CAC.
| Precursor | Intermediate Formed | Enzyme | Significance |
|---|---|---|---|
| Pyruvate | Oxaloacetate | Pyruvate carboxylase | A primary anaplerotic reaction in many tissues, activated by acetyl-CoA. wikipedia.orgproteopedia.org |
| Glutamate | α-Ketoglutarate | Glutamate dehydrogenase | Important for replenishing the cycle with a key five-carbon intermediate. wikipedia.org |
| Aspartate | Oxaloacetate | Aspartate transaminase | A reversible reaction that connects amino acid metabolism with the CAC. wikipedia.org |
| This compound (via Propionyl-CoA) | Succinyl-CoA | Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase | Provides a direct entry point for odd-chain fatty acid catabolism into the CAC. |
The long aliphatic chain of this compound allows it to be integrated into lipid bilayers, the fundamental structure of all cellular membranes. wikipedia.org Biological membranes are typically composed of phospholipids (B1166683), which have a hydrophilic head and two hydrophobic fatty acid tails. wikipedia.org The incorporation of other lipid molecules, like HDA, can alter the physical properties of the membrane. nih.gov As a dicarboxylic acid, HDA has two polar carboxyl groups, one at each end of its 17-carbon chain. This unique structure could potentially allow it to interact with the polar head groups of phospholipids in both leaflets of the bilayer simultaneously, or to be embedded within the hydrophobic core. Its incorporation can affect the packing of lipids, influencing the mechanical properties of the membrane, such as its resistance to stretching and bending. wikipedia.orgnih.gov
For this compound to be metabolically active, it must first be converted to its coenzyme A (CoA) derivative, heptadecanedioyl-CoA. This activation is catalyzed by acyl-CoA synthetases. scirp.org Once activated, it can interact with the enzymes of the fatty acid elongation and beta-oxidation pathways. scirp.org The metabolism of HDA is linked to enzymes and receptors involved in general fatty acid metabolism. Cells sense and respond to fatty acids through various mechanisms, including membrane receptors like G protein-coupled receptors (GPRs) such as GPR40 and GPR120, which are activated by long-chain fatty acids. imrpress.com While direct interaction studies with HDA are limited, its nature as a long-chain dicarboxylic acid suggests it likely engages with the cellular machinery responsible for transporting and metabolizing other fatty acids. imrpress.com
Physiological and Cellular Effects
The integration of this compound into cellular structures, particularly membranes, leads to direct effects on their physical and functional properties.
The fluidity of a cell membrane is a critical property that affects the function of embedded proteins, transport processes, and signaling events. khanacademy.orgwikipedia.org This fluidity is largely determined by the composition of the fatty acids within the membrane's phospholipids. wikipedia.org this compound, being a long, saturated dicarboxylic acid, is expected to decrease membrane fluidity. Saturated fatty acid chains are straight and can pack together tightly, increasing intermolecular interactions and making the membrane more ordered and less fluid. nih.govwikipedia.org This is in contrast to unsaturated fatty acids, which have "kinks" in their chains that prevent tight packing and thus increase fluidity. wikipedia.org By integrating into the lipid bilayer, HDA can alter the local lipid environment, which in turn influences the function of membrane-associated enzymes and transport systems. nih.gov
Table 3: Comparative Effects of Different Fatty Acid Types on Membrane Fluidity This table summarizes how different classes of fatty acids generally impact the physical state of the lipid bilayer.
| Fatty Acid Type | Structural Feature | Effect on Lipid Packing | Impact on Membrane Fluidity |
|---|---|---|---|
| Saturated (e.g., Stearic Acid) | Straight, single-bonded chain | Tight, ordered packing | Decreases fluidity (more rigid) |
| cis-Unsaturated (e.g., Oleic Acid) | Kinked chain due to double bond | Loose, disordered packing | Increases fluidity |
| Saturated Dicarboxylic (e.g., this compound) | Straight, saturated chain with two polar ends | Promotes ordered packing | Decreases fluidity (more rigid) |
| Polyunsaturated (e.g., DHA) | Multiple kinks in the chain | Very loose, disordered packing | Significantly increases fluidity nih.gov |
Role as a Bioactive Lipid and its Signal Transduction Capabilities
This compound is considered a bioactive lipid, meaning it actively participates in and influences biological processes. advatechgroup.comgoogle.com Its dicarboxylic nature, with a carboxylic acid group at each end of its 17-carbon chain, imparts unique properties that allow it to interact with and modulate cellular components.
One of the key aspects of its bioactivity lies in its ability to be incorporated into cellular membranes. This integration can alter the physical properties of the membrane, such as fluidity and the formation of lipid domains. These changes can, in turn, influence the function of membrane-bound proteins, including receptors and enzymes that are critical for signal transduction.
Fatty acids, in general, are known to be important modulators and messengers in signal transduction pathways. nih.gov They can influence enzyme and protein activity within major signaling cascades like the cyclic AMP and protein kinase C pathways. nih.gov While direct evidence for this compound's specific role in these pathways is still under investigation, its structural similarity to other bioactive fatty acids suggests it may have similar regulatory functions. For instance, the interaction of fatty acids with scavenger receptors like CD36 can initiate intracellular signaling cascades that impact fat metabolism. nih.gov
Furthermore, the metabolism of dicarboxylic acids can lead to the production of signaling molecules. The breakdown of this compound can generate anaplerotic intermediates for the citric acid cycle (CAC), such as propionyl-CoA and subsequently succinyl-CoA. This replenishment of CAC intermediates is vital for maintaining cellular energy homeostasis and can influence signaling pathways that are sensitive to the cell's energy status.
Key Research Findings on Bioactive Properties:
| Finding | Implication |
| Integration into lipid bilayers | Influences membrane fluidity and function. |
| Interaction with metabolic enzymes and receptors | Can lead to significant metabolic effects. |
| Potential role in signal transduction | May modulate pathways like those involving protein kinase C. nih.gov |
Metabolic Regulation in Specific Biological Systems
The metabolic regulation involving this compound is multifaceted and has been observed in various biological contexts, from microbial to mammalian systems.
In humans, this compound is primarily of exogenous origin, derived from the consumption of dairy fat and ruminant meats. hmdb.caatamankimya.com Its levels in plasma and adipose tissue can serve as a biomarker for the intake of these foods. hmdb.caatamankimya.com However, there is also evidence for the endogenous production of odd-chain fatty acids, potentially through pathways like alpha-oxidation. nih.govmdpi.com
A significant area of research is the association between plasma concentrations of odd-chain fatty acids, including heptadecanoic acid (C17:0), a related compound, and the risk of metabolic diseases. Several epidemiological studies have reported an inverse relationship between the levels of these fatty acids and the risk of type 2 diabetes and cardiovascular disease. nih.gov This suggests a protective role for these lipids in metabolic health.
The regulatory role of this compound extends to its involvement in fatty acid metabolism. It can serve as a substrate for the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial for various biological functions. The metabolism of this compound via β-oxidation in peroxisomes can also contribute to the cellular energy pool.
In the context of specific cell types, fatty acid metabolism is critical for the function of immune cells like macrophages and lymphocytes. mdpi.com The type of fatty acid available can influence the inflammatory response and immune cell phenotype. mdpi.com While specific studies on this compound in this context are limited, the general principles of fatty acid metabolism in immunity suggest it could play a modulatory role.
Metabolic Regulation Highlights:
| Biological System | Role of this compound/Related Odd-Chain Fatty Acids |
| Human Metabolism | Biomarker for dairy fat intake. hmdb.caatamankimya.com |
| Inverse association with risk of type 2 diabetes and cardiovascular disease. nih.gov | |
| Substrate for very-long-chain fatty acid synthesis. | |
| Provides anaplerotic intermediates for the citric acid cycle. | |
| Immune System | Fatty acids, in general, regulate immune cell function and inflammation. mdpi.com |
Heptadecanedioic Acid in Biomarker Research and Clinical Contexts
Dietary Intake Assessment Using Heptadecanedioic Acid as a Biomarker
The utility of this compound as a direct biomarker for dietary intake is complex, as its levels are influenced by both the availability of its precursor from the diet and the individual's metabolic state.
This compound is not considered a primary or direct biomarker of dairy fat consumption. Instead, research has established its precursor, the odd-chain saturated fatty acid heptadecanoic acid (C17:0) , as a more direct, albeit complex, biomarker for the intake of ruminant fats, including those from dairy products. mdpi.comnih.govatamankimya.com Heptadecanoic acid is found in trace amounts in milk fat and is absorbed during digestion.
The link between this compound and dairy intake is therefore indirect; its formation depends on the metabolism of dietary heptadecanoic acid. An increase in the consumption of high-fat dairy products can lead to higher circulating levels of heptadecanoic acid. mdpi.com Under conditions of high fatty acid flux or when primary fatty acid metabolism pathways (like mitochondrial β-oxidation) are saturated or impaired, the body may upregulate the ω-oxidation pathway to handle the excess. nih.govnih.gov This process would, in turn, lead to an increased production of this compound. Consequently, elevated levels of this compound might indirectly suggest a high intake of its precursor from sources like dairy, coupled with a state of metabolic overload.
Validating this compound as a dietary biomarker presents significant methodological challenges. Because it is a metabolite rather than a direct dietary component, its concentration is subject to several influencing factors beyond precursor intake.
Metabolic Regulation: The ω-oxidation pathway is inducible. Its activity can increase during periods of high lipid flux, fasting, or in the presence of certain metabolic diseases, making it difficult to establish a simple dose-response relationship between the intake of a precursor and the level of the resulting dicarboxylic acid. nih.gov
Confounding Dietary Sources: The primary precursor, heptadecanoic acid (C17:0), is not exclusive to dairy. It is also found in the fat of fish and ruminant meats. nih.govresearchgate.net In populations with high fish consumption, the correlation between C17:0 and dairy intake can be weak or non-existent, which complicates the interpretation of downstream metabolite levels like this compound. nih.govresearchgate.net
Endogenous Synthesis: Evidence suggests that odd-chain fatty acids like heptadecanoic acid can be endogenously synthesized in humans from propionate (B1217596), a short-chain fatty acid produced by gut microbiota during the fermentation of dietary fiber. mdpi.comnih.gov This introduces another variable that can influence precursor levels independent of dairy fat intake, further complicating the validation of this compound as a specific dietary biomarker.
These factors highlight that while this compound levels may reflect certain metabolic processes related to diet, its use as a standalone, validated biomarker for a specific food source like dairy is not currently established.
Disease State Association and Prognostic Potential
This compound's role as a metabolic byproduct makes it a potential indicator of underlying physiological or pathological processes, particularly those involving fatty acid metabolism.
This compound and other dicarboxylic acids are recognized markers for the activity of ω-oxidation. Elevated urinary excretion of dicarboxylic acids (dicarboxylic aciduria) is a key diagnostic feature for several inborn errors of metabolism where mitochondrial fatty acid β-oxidation is impaired. nih.govnih.gov In such disorders, the accumulation of fatty acids shunts them towards the ω-oxidation pathway, leading to a significant increase in dicarboxylic acid production.
Beyond rare genetic disorders, increased levels of this compound can signify a more general state of metabolic stress or dysregulation. For instance, research in animal models shows that feeding odd-chain dicarboxylic acids can replicate the biochemical signatures of certain metabolic diseases like glutaric aciduria type-1, demonstrating their biological activity and role in metabolic pathways. researchgate.netbiorxiv.org Its presence can provide insights into conditions related to fatty acid metabolism, potentially serving as a biomarker for metabolic disorders.
The link between this compound and cardiometabolic disease is an emerging area of investigation, with most research to date focusing on its precursor, heptadecanoic acid. Numerous studies have reported that higher circulating levels of the odd-chain fatty acids pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are associated with a lower risk of developing type 2 diabetes and, in some studies, a lower risk of cardiovascular disease (CVD). mdpi.comnih.govnih.govfrontiersin.org
Direct evidence for this compound is less common. However, as a product of fatty acid overload, its concentration may be relevant. Metabolic syndrome, a cluster of conditions that increases the risk of heart disease, stroke, and type 2 diabetes, is characterized by dysregulated fatty acid metabolism. nih.gov One study using positron emission tomography (PET) with a radiolabeled fatty acid analogue, [18F]fluoro-6-thia-heptadecanoic acid, found that patients with metabolic syndrome had significantly higher fatty acid uptake and accumulation in the brain, which was reversible with weight loss. nih.gov While this study used a synthetic analogue, it points to the broader dysregulation of fatty acids, including the potential for increased shunting to alternative pathways like ω-oxidation, which would generate this compound. Some metabolomic analyses have identified this compound in studies related to cardiovascular and other diseases, suggesting it may be part of the metabolic signature of these conditions. d-nb.infobham.ac.uk
The table below summarizes findings related to the precursor of this compound and cardiometabolic disease risk.
| Study Focus | Biomarker(s) | Population | Key Findings |
| Type 2 Diabetes (T2D) Risk | C15:0, C17:0, t16:1n7 | Pooled analysis of 16 cohorts (63,682 adults) | Higher levels of each biomarker were associated with a lower risk of developing T2D. plos.org |
| Cardiometabolic Disease Risk | Odd-chain SFAs (C15:0, C17:0) | Meta-analysis of 49 prospective studies | Increasing odd-chain SFA levels were associated with a reduced risk of cardiometabolic diseases (RR range: 0.62 to 0.91). nih.govfrontiersin.org |
| Cardiovascular Disease Outcomes | C15:0, C17:0 | Review of studies | Associations with cardiovascular outcomes are inconsistent. nih.gov |
| Metabolic Syndrome in Adolescents | C15:0, C17:0, t-C16:1n-7 | 311 Mexican adolescents | Associations with metabolic syndrome components were observed and were often sex-dependent. insp.mx |
This table presents data on the precursors to this compound, as direct data on this compound and cardiometabolic risk is limited.
The discussion surrounding biomarkers for dietary fiber intake has centered on the odd-chain fatty acids (OCFAs) C15:0 and C17:0, not dicarboxylic acids like this compound. The hypothesis emerged from the understanding that gut bacteria ferment dietary fiber to produce short-chain fatty acids, including propionate. This propionate can then be absorbed and used by the liver for the endogenous synthesis of OCFAs. nih.gov
Initial studies provided support for this theory. A 2017 study found that supplementing healthy individuals with inulin (B196767) (a fermentable fiber) or propionate directly led to significant increases in plasma levels of both pentadecanoic and heptadecanoic acid. nih.gov This suggested that OCFAs could serve as a potential biomarker for the intake of fermentable fiber.
However, subsequent research has challenged the robustness of this connection. A later, highly controlled study critically assessed this hypothesis in two separate trials: one involving a fiber supplement and another comparing high- and low-fiber diets in an inpatient setting. The researchers concluded that neither fiber supplementation nor the consumption of a high-fiber diet resulted in a consistent or dose-dependent increase in circulating OCFAs. The study highlighted the need for rigorous validation of candidate biomarkers before their application in nutritional research.
Therefore, while an interesting hypothesis, current evidence does not support the use of odd-chain fatty acids like heptadecanoic acid—and by extension, their metabolites like this compound—as robust biomarkers for dietary fiber intake.
Biomedical and Pharmaceutical Applications of Heptadecanedioic Acid and Its Derivatives
Drug Delivery System Development
Heptadecanedioic acid serves as a fundamental building block in the creation of advanced drug delivery platforms. Its dicarboxylic nature allows for the synthesis of complex derivatives that can be integrated into nanocarriers designed to improve drug efficacy and targeting.
Formulation of Micellar and Liposomal Drug Carriers
The unique chemical structure of this compound makes it a valuable precursor for synthesizing specialized lipids used in lipid nanoparticle (LNP) formulations, which are crucial for protecting and delivering sensitive therapeutics like nucleic acids. Research has led to the development of specific, ionizable, and biodegradable lipids derived from this diacid, designed to enhance the delivery of mRNA and siRNA. echelon-inc.comechelon-inc.com These lipids are key components of the nanoparticles that encapsulate the genetic material, facilitating its safe transport and cellular uptake. google.com
Patents describe the synthesis of these advanced delivery vehicles starting from precursors like 9-hydroxy-heptadecanedioic acid. epo.orggoogle.com The resulting complex lipids, which incorporate the this compound backbone, are engineered for improved biodegradability and cell membrane fusion capabilities. echelon-inc.com
Notable examples of such derivatives include:
| Derivative Name | Chemical Name | Application |
| Lipid A6 | Di(dec-3-yn-1-yl)9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate | Forms lipid-like nanoparticles that synergistically facilitate robust mRNA delivery with improved tolerability. echelon-inc.com |
| Lipid 319 | Di((Z)-Non-2-en-1-yl)9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate | Used in nanoparticle formulations to improve delivery efficacy and biodegradability for in vivo mRNA delivery. echelon-inc.com |
These tailored lipid carriers represent a significant advancement in the field of genetic medicine, with this compound providing the core structure for their design.
Design of Controlled and Sustained Release Formulations
This compound has been identified as a potential component in the formulation of controlled and sustained-release drug delivery systems. Its inclusion in lipid-based conjugates can help achieve slow-release kinetics, allowing for a prolonged therapeutic effect. google.comgoogle.com This is particularly valuable for therapeutic peptides and other agents that require stable, long-term plasma concentrations. google.com The principle is that by modifying a drug with a lipid moiety derived from a long-chain diacid, its pharmacokinetic profile can be significantly altered, leading to a depot-like effect. google.comgoogle.com While the broader class of long-chain dicarboxylic acids is recognized for this potential, this compound is specifically named among the candidates for these applications. google.comgoogle.com Similar diacids, such as tridecanedioic acid, are also noted for their potential use in developing biodegradable polymers for controlled-release systems. guidechem.com
Therapeutic and Biomedical Potential
Beyond its utility in drug delivery, this compound and its naturally occurring and synthetic derivatives have demonstrated direct biological activity, positioning them as subjects of interest for the development of new medicines.
Investigation as a Building Block for Novel Therapeutic Agents (e.g., Anticancer, Antimicrobial)
This compound serves as a versatile scaffold for the synthesis of new chemical entities with therapeutic potential. Its derivatives have shown promise in oncology and infectious disease research.
A key example is a bismonoglyceride of this compound isolated from the roots of the plant Livistona chinensis. This naturally occurring derivative has been shown to possess significant antiproliferative effects against several human cancer cell lines. researchgate.net Furthermore, the synthetic derivative 9-oxo-heptadecanedioic acid is recognized for its potential in antimicrobial formulations, highlighting the broad therapeutic applicability of modified this compound structures. lookchem.com The general class of medium-chain dicarboxylic acids is known to be a source of building blocks for antibacterial and anticancer agents. nih.govresearchgate.net this compound is also listed in patents as a lipid moiety that can be conjugated to therapeutic peptides to extend their circulatory half-life, thereby enhancing their therapeutic utility. google.com
Exploration of Biological Effects in Cellular Models (e.g., Impact on Cell Proliferation, Apoptosis)
The biological impact of this compound derivatives has been investigated in various cellular models, with a particular focus on cancer biology. The bismonoglyceride of this compound found in Livistona chinensis demonstrated notable cytotoxic activity against multiple human tumor cell lines. researchgate.net This suggests an intrinsic ability to interfere with cancer cell proliferation.
The specific antiproliferative effects were observed in the following cell lines:
| Cell Line | Cancer Type | Finding |
| K562 | Chronic Myelogenous Leukemia | Significant antiproliferative effects observed. researchgate.net |
| HL-60 | Acute Promyelocytic Leukemia | Significant antiproliferative effects observed. researchgate.net |
| HepG2 | Hepatocellular Carcinoma | Significant antiproliferative effects observed. researchgate.net |
| CNE-1 | Nasopharyngeal Carcinoma | Significant antiproliferative effects observed. researchgate.net |
In other research, metabolomic studies have identified this compound in analyses of conditions like diabetes, where cellular processes such as apoptosis and proliferation are dysregulated. nih.gov Additionally, studies on hepatocyte-like cells have shown that treatment with a mixture of lipids that can be metabolized into dicarboxylic acids was associated with an increase in apoptosis. royalsocietypublishing.org While not a direct study of this compound's effects, this finding points to a potential role for long-chain diacids in modulating programmed cell death pathways.
This compound in Tissue Engineering: A Research Frontier Awaiting Exploration
Despite a thorough investigation into the biomedical and pharmaceutical applications of this compound and its derivatives, there is currently a notable absence of published research specifically detailing its potential in tissue engineering and biomaterial interactions.
Extensive searches of scientific literature and patent databases did not yield any studies focused on the use of this compound for creating scaffolds, hydrogels, or other biomaterials for tissue regeneration. Consequently, no data is available on the biocompatibility, biodegradability, mechanical properties, or cell-material interactions of this compound-based polymers.
While the broader field of tissue engineering extensively explores the use of dicarboxylic acids in creating biodegradable polyesters, the focus has been on other molecules, particularly those with even-numbered carbon chains. For instance, dodecanedioic acid (a 12-carbon dicarboxylic acid) has been utilized in the synthesis of elastomeric polymers like poly(glycerol dodecanoate) and poly(xylitol-dodecanedioic acid). These materials have demonstrated promising characteristics for tissue engineering applications, including flexibility, biocompatibility, and controlled degradation.
The lack of research on this compound, a 17-carbon dicarboxylic acid, could be attributed to several factors. Historically, dicarboxylic acids derived from petrochemical sources have been more readily available and cost-effective, with even-chain lengths being predominant. While biotechnological production methods are emerging for a wider range of dicarboxylic acids, including odd-chain variants, the focus of biomaterial development has likely remained on the more established and readily accessible monomers.
The potential of this compound in tissue engineering remains an open question. Its odd-chain length could impart unique thermal and crystalline properties to polyesters, potentially influencing their degradation rates and mechanical behavior in ways that differ from their even-chain counterparts. Such properties could be advantageous for specific tissue engineering applications where a tailored degradation profile and mechanical environment are crucial for guiding tissue regeneration.
Future research could explore the synthesis of polyesters and other polymers incorporating this compound. Key areas of investigation would include:
Synthesis and Characterization: Developing methods for polymerizing this compound with various polyols (e.g., glycerol (B35011), xylitol) and characterizing the resulting polymers' molecular weight, thermal properties, and mechanical strength.
Biocompatibility and Degradation: Evaluating the in vitro and in vivo biocompatibility of these new materials, including cytotoxicity, inflammatory response, and the degradation profile and byproducts.
Cell-Material Interactions: Studying the adhesion, proliferation, and differentiation of relevant cell types (e.g., fibroblasts, osteoblasts, chondrocytes) on scaffolds and surfaces made from this compound-based polymers.
Until such studies are conducted, the role of this compound in the innovative field of tissue engineering and biomaterials will remain an unexplored and potentially promising area of scientific inquiry.
Industrial and Advanced Material Science Applications of Heptadecanedioic Acid
Polymer Synthesis and Engineering
The bifunctional nature of heptadecanedioic acid makes it a valuable monomer for polycondensation reactions. When reacted with other difunctional monomers, such as diols or diamines, it forms long-chain polymers like polyesters and polyamides. The substantial length of its aliphatic chain is a key feature, directly influencing the final properties of the resulting polymer.
Monomer for Biodegradable Polyester (B1180765) Production (e.g., Packaging, Medical Devices)
This compound serves as a monomer for producing biodegradable polyesters, a class of polymers gaining attention as sustainable alternatives to conventional plastics. The synthesis process typically involves a polycondensation reaction between the dicarboxylic acid and a diol. ulisboa.pt The ester linkages formed in the polymer backbone are susceptible to hydrolysis, which is the initial step in the biodegradation process. ulisboa.pt
The incorporation of a long-chain dicarboxylic acid like this compound is a strategic approach to designing polyesters for specific applications. In the medical field, synthetic biodegradable polymers are prized for their predictable properties and high purity compared to natural polymers. news-medical.net Polyesters based on monomers like polylactic acid (PLA) and polyglycolic acid (PGA) are widely used for resorbable sutures, implants, and drug delivery systems. news-medical.net The inclusion of a long and flexible monomer like this compound can produce more pliable and less rigid polyesters, which is advantageous for devices that need to match the mechanical properties of soft tissues. researchgate.net Furthermore, polymers designed for medical implants can benefit from slower degradation rates to ensure structural support over a required timeframe; the inherent hydrophobicity imparted by a long aliphatic chain can slow the water ingress necessary for hydrolysis. nih.govresearchgate.net
In packaging, while materials like Poly(lactic acid) (PLA) are common, their properties can be modified by creating copolymers. specificpolymers.com Using this compound in copolyester formulations can enhance flexibility and durability, making the resulting material suitable for films and flexible packaging that require improved toughness over highly rigid bioplastics. eastman.com
Synthesis of High-Performance Polyamides and Copolymers
Polyamides, commonly known as nylons, are a class of high-performance thermoplastics synthesized through the polycondensation of a dicarboxylic acid with a diamine. researchgate.net The resulting polymers are known for their excellent mechanical strength, thermal stability, and chemical resistance. researchgate.net The properties of polyamides are highly dependent on the monomers used. researchgate.net
Incorporating a long-chain dicarboxylic acid like this compound results in polyamides with a high aliphatic content. This chemical structure leads to distinct properties, including lower moisture absorption, better dimensional stability, and increased flexibility compared to polyamides made with shorter-chain diacids. Research on polyamides synthesized with octadecanedioic acid (a C18 diacid) demonstrates that these materials exhibit high thermal stability, a key characteristic of high-performance polymers. researchgate.net For instance, the decomposition onset temperature for these nylons is typically well above 400°C, indicating their suitability for demanding applications. researchgate.net The odd-carbon number of this compound can also influence the crystalline structure and melting behavior of the resulting polyamide, potentially yielding materials with unique processing characteristics. These high-performance, bio-based polyamides are sought after as sustainable engineering plastics in automotive, electronics, and industrial components. nih.govrsc.org
Table 1: Illustrative Thermal Properties of High-Aliphatic Polyamides (Nylon X,18) Synthesized from a Long-Chain Diacid (Octadecanedioic Acid) Data from a study on a C18 diacid, analogous to the performance expected from a C17 diacid.
| Polyamide Type | 5% Weight Loss Temp. (°C) | Peak Decomposition Temp. (°C) | Melting Point (Tₘ, °C) |
|---|---|---|---|
| Nylon 3,18 | 446 | 462 | 240 |
| Nylon 4,18 | 449 | 461 | 242 |
| Nylon 6,18 | 446 | 462 | 221 |
| Nylon 8,18 | 450 | 464 | 204 |
| Nylon 9,18 | 448 | 463 | 194 |
| Nylon 12,18 | 451 | 465 | 184 |
Source: Adapted from thermal data presented in research on octadecanedioic acid-based polyamides. researchgate.net
Tailoring Polymer Properties: Flexibility, Hydrophobicity, and Durability
The inclusion of this compound as a monomer provides an effective tool for tailoring the physical properties of polymers. researchgate.net The long aliphatic segment of the molecule is central to these modifications.
Durability: Enhanced hydrophobicity directly contributes to the long-term durability of certain polymers, particularly those susceptible to hydrolytic degradation like polyesters. nih.gov By repelling water and slowing its diffusion into the polymer bulk, the rate of hydrolysis of the ester bonds is reduced. This can significantly extend the functional lifespan of a material, especially in humid or aqueous environments. nih.gov
Table 2: Impact of Incorporating Long-Chain Dicarboxylic Acids on Polymer Properties
| Property | Effect of this compound | Underlying Mechanism |
|---|---|---|
| Flexibility | Increase | The long (-(CH₂)₁₅-) chain increases segmental mobility and acts as an internal flexibilizer. researchgate.netresearchgate.net |
| Hydrophobicity | Increase | The dominant non-polar aliphatic chain repels water molecules. nih.govnih.gov |
| Melting Point (Tₘ) | Decrease | The long, flexible chain can disrupt crystalline packing, lowering the energy required to melt the polymer. researchgate.net |
| Glass Transition Temp. (T₉) | Decrease | Increased chain mobility leads to a lower temperature for the transition from a glassy to a rubbery state. rsc.org |
| Rate of Hydrolytic Degradation | Decrease | Increased hydrophobicity limits water access to hydrolyzable linkages (e.g., esters) within the polymer. nih.gov |
Lubricants and Surfactants Formulation
Beyond polymers, derivatives of this compound are valuable in the formulation of high-performance industrial fluids. Its structure can be chemically modified, particularly at the carboxylic acid end-groups, to create molecules with specific functions as lubricants and surfactants.
Application in High-Performance and Environmentally Friendly Lubricants
Esters derived from dicarboxylic acids are a well-established class of synthetic base stocks for high-performance lubricants. emeryoleo.com this compound can be esterified with various alcohols to produce diesters, which can serve as lubricant base oils or performance-enhancing additives. These synthetic esters are often key components in environmentally acceptable lubricants (EALs) due to their good biodegradability and low toxicity compared to traditional mineral oils. sciopen.comresearchgate.net
The properties that make these diesters suitable for high-performance applications include:
High Thermal and Oxidative Stability: Synthetic esters can withstand high operating temperatures without significant degradation, leading to longer service life. hplubricants.com
High Viscosity Index: They exhibit a smaller change in viscosity over a wide temperature range, ensuring reliable performance in both hot and cold conditions. biointerfaceresearch.com
Excellent Lubricity: The polar ester groups have an affinity for metal surfaces, forming a durable lubricating film that reduces friction and wear. rsc.org
Low Volatility: Their high molecular weight results in lower evaporation loss at high temperatures. biointerfaceresearch.com
These characteristics make them ideal for demanding applications such as aviation turbine oils, compressor oils, and hydraulic fluids, particularly where environmental concerns are paramount. sciopen.comhplubricants.com
Development of Surfactants and Emulsifiers for Industrial Formulations
Surfactants are amphiphilic molecules containing both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. researchgate.net This dual nature allows them to reduce surface tension at the interface between immiscible liquids (like oil and water) or between a liquid and a solid. This compound can be used as a precursor for synthesizing specialized surfactants.
The two carboxylic acid groups (-COOH) can be modified to act as a polar, hydrophilic head, while the long fifteen-carbon methylene (B1212753) chain serves as the non-polar, hydrophobic tail. mdpi.com Depending on the modification, various types of surfactants can be produced. For example, neutralization of the acid groups with a base creates anionic surfactants. Esterification with hydrophilic molecules like polyethylene (B3416737) glycol can yield non-ionic surfactants. These molecules are critical in numerous industrial processes as emulsifiers, dispersants, wetting agents, and foaming agents. pageplace.desemanticscholar.orgresearchgate.net Their applications span industries including paints and coatings, polymer manufacturing (emulsion polymerization), textiles, and institutional cleaning. pageplace.de The use of a bio-based feedstock like a long-chain dicarboxylic acid is aligned with the growing demand for sustainable and environmentally friendly surfactant technologies. researchgate.netsemanticscholar.org
Specialty Chemical and Material Production
As a long-chain dicarboxylic acid, this compound is a valuable monomer for creating polymers with specific, desirable properties such as flexibility, hydrophobicity, and thermal stability. These characteristics are leveraged in the formulation of advanced materials for various industrial sectors.
This compound serves as a crucial monomer in the synthesis of specialty polyamides and polyesters, the foundational polymers for many advanced coatings and hot-melt adhesives. The incorporation of its long C17 backbone into the polymer chain imparts distinct performance advantages.
In the production of polyamide hot-melt adhesives , this compound is reacted with diamines through a polycondensation reaction. snschem.comstadhesive.combostik.com The long, flexible aliphatic chain of the diacid is integrated into the polymer backbone, which can lower the melting point and increase the flexibility of the resulting adhesive. snschem.com This process allows for the creation of adhesives with tailored properties, such as enhanced elasticity and improved adhesion to various substrates, which are critical for applications in electronics, automotive assembly, and packaging. snschem.combostik.com Long-chain dicarboxylic acids are known to contribute to superior heat and cold resistance in the final adhesive product. stadhesive.com
For advanced coatings , this compound is used to synthesize polyester polyols, which are then reacted with isocyanates to form polyurethane coatings. pcimag.comspecialchem.com The hydrophobic nature of the long C17 methylene chain enhances the water and chemical resistance of the coating. pcimag.com Polyesters derived from long-chain dicarboxylic acids like dimer acids have been shown to significantly improve the hydrolytic stability of polyurethane dispersions used in coatings. pcimag.comspecialchem.com This makes coatings formulated with this compound potentially more durable and suitable for demanding environments where resistance to moisture and chemicals is paramount. researchgate.netfraunhofer.de
| Polymer Type | Monomers | Key Properties Conferred by this compound | Application |
|---|---|---|---|
| Polyamide | This compound + Diamine | Flexibility, Thermal Stability, Adhesion | Hot-Melt Adhesives |
| Polyester | This compound + Diol | Hydrophobicity, Flexibility, Hydrolytic Stability | Advanced Coatings |
This compound is intrinsically linked to the synthesis and identification of high-value macrocyclic musks, which are prized components in the fragrance industry for their unique scents and fixative properties.
The most significant connection is to civetone (B1203174) , a 17-membered macrocyclic ketone that is a key component of civet oil, a historically important perfume ingredient. wikipedia.org The foundational research by Nobel laureate Leopold Ružička in 1926, which elucidated the macrocyclic structure of civetone, involved the oxidative cleavage of civetone derivatives to yield precisely this compound (HO2C-(CH2)15-CO2H). illinois.edu This demonstrated that the 17-carbon backbone of the diacid is the direct linear precursor to the 17-membered ring of civetone. Modern synthetic routes can utilize long-chain dicarboxylic acids for cyclization reactions to produce macrocyclic ketones like dihydrocivetone (cycloheptadecanone), which also possesses a desirable musk odor. escholarship.orggoogle.com
Furthermore, esters derived from carboxylic acids are widely known for their pleasant and often fruity aromas, forming the basis of many formulations in the flavor and fragrance industries. webflow.comtwig-world.com For instance, ethyl heptadecanoate, an ester of the C17 monoacid, is utilized as a fragrance component and flavoring agent for its appealing scent. chemimpex.com By extension, di-esters of this compound can be synthesized to create novel aroma chemicals, offering a platform for developing new and unique scent profiles for use in perfumes, cosmetics, and food products.
| Compound | Chemical Name | Relationship to this compound | Application |
|---|---|---|---|
| Civetone | (9Z)-Cycloheptadec-9-en-1-one | Structural precursor; its oxidation yields this compound. illinois.edu | Fragrance (Musk) |
| Dihydrocivetone | Cycloheptadecanone | Can be synthesized via cyclization of this compound derivatives. | Fragrance (Musk) |
| This compound Di-esters | Dialkyl Heptadecanedioates | Direct derivatives of this compound. | Potential Flavor & Fragrance Compounds |
This compound is a promising substrate for the production of "drop-in" biofuels, specifically alkanes, through advanced biocatalytic processes. Alkanes are the primary components of gasoline and diesel, and producing them from renewable dicarboxylic acids is a key goal in the development of sustainable energy. acs.orgnih.gov
The primary pathway for converting this compound to a biofuel is through decarboxylation , a reaction that removes the carboxylic acid groups (-COOH) as carbon dioxide (CO2). Research has demonstrated the successful photoenzymatic decarboxylation of this compound into pentadecane (C15H32). researchgate.net This conversion is catalyzed by a light-activated enzyme known as fatty acid photodecarboxylase (CvFAP). nih.govresearchgate.net
In this process, the enzyme uses blue light to trigger the removal of both carboxyl groups from the this compound molecule. Each removal shortens the carbon chain by one, resulting in the conversion of the C17 dicarboxylic acid into a C15 alkane. Pentadecane is a valuable component of diesel fuel, and its synthesis from a bio-based dicarboxylic acid represents a sustainable route to producing high-energy-density liquid transportation fuels. researchgate.netresearchgate.net This biocatalytic approach is advantageous as it often occurs under mild conditions and can offer high specificity, avoiding the harsh chemicals and high temperatures required in traditional petrochemical processes. nih.gov
| Substrate | Process | Key Biocatalyst | Alkane Product | Application |
|---|---|---|---|---|
| This compound (C17) | Photoenzymatic Decarboxylation | Fatty Acid Photodecarboxylase (CvFAP) | Pentadecane (C15) | Diesel Biofuel Component |
Advanced Analytical Methodologies for Heptadecanedioic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating heptadecanedioic acid from complex mixtures. The polarity endowed by its two carboxylic acid functional groups, combined with its long alkyl chain, dictates the selection of appropriate stationary and mobile phases for effective separation.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are powerful techniques for the analysis of dicarboxylic acids, offering robust separation without the need for derivatization, which is often required for gas chromatography. hplc.euaocs.org The separation in reversed-phase HPLC is based on the compound's hydrophobicity; longer alkyl chains result in longer retention times.
For general analysis of fatty acids, including dicarboxylic acids, reversed-phase columns such as C18 are frequently employed. hplc.eu The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with water. aocs.org To ensure sharp peaks for acidic compounds like this compound, a small amount of acid, such as acetic acid or formic acid, is often added to the mobile phase to suppress the ionization of the carboxyl groups. aocs.orgmdpi.com
UHPLC, which utilizes columns with smaller particle sizes (sub-2 µm), offers significantly higher resolution and faster analysis times compared to traditional HPLC. chromatographyonline.comsigmaaldrich.com This is particularly advantageous when analyzing complex biological samples where numerous metabolites might co-elute. An untargeted analysis of whisky, for instance, used UHPLC coupled to a quadrupole time-of-flight (QTOF) mass spectrometer to detect long-chain dicarboxylic acids. mdpi.com The method employed a C18 column with a water/methanol mobile phase containing formic acid. mdpi.com
Detection can be achieved using UV detectors at low wavelengths (around 205-210 nm), although this offers limited sensitivity. aocs.org Refractive index (RI) detectors are also used, but they are not compatible with gradient elution. oup.com For enhanced sensitivity, derivatization to form UV-active or fluorescent esters can be performed, or more commonly, HPLC is coupled with mass spectrometry. aocs.org
Table 1: Exemplary HPLC/UHPLC Conditions for Dicarboxylic Acid Analysis
| Parameter | HPLC Method | UHPLC-QTOF Method |
|---|---|---|
| Column | C18 (e.g., COSMOSIL C18-MS-II) hplc.eu | C18 (e.g., Bruker Intensity Solo 2, 2.0 µm) mdpi.com |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) jasco-global.com | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Methanol mdpi.com | | Flow Rate | ~1.0 mL/min | ~0.4 mL/min | | Temperature | Ambient to 40°C | 40°C mdpi.com | | Detection | UV (205-210 nm) or Refractive Index (RI) aocs.orgoup.com | Electrospray Ionization (ESI) in negative mode mdpi.com | This table presents typical parameters and is not exhaustive.
Gas Chromatography (GC) for Fatty Acid Profiling
Gas chromatography is a cornerstone technique for fatty acid analysis, providing high-resolution separation. nih.gov However, due to the low volatility and high polarity of dicarboxylic acids like this compound, direct analysis is challenging and can lead to poor peak shape and strong adsorption to the column. restek.com Therefore, derivatization is an essential step to convert the carboxylic acid groups into more volatile and less polar esters. restek.comnih.gov
The most common derivatization method is esterification to form fatty acid methyl esters (FAMEs). jfda-online.com This is typically achieved using reagents like boron trifluoride (BF₃) in methanol, which requires mild heating (e.g., 60°C) for about an hour. restek.comjfda-online.com Other acidic catalysts such as sulfuric acid or hydrochloric acid in methanol can also be used. nih.gov An alternative is silylation, which converts the acidic protons into trimethylsilyl (B98337) (TMS) esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com
Once derivatized, the FAME or TMS-ester of this compound can be analyzed on a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov The choice of capillary column is crucial for separation. Non-polar columns (e.g., those with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase) or polar columns (e.g., wax-type columns) are commonly used for fatty acid profiling. nih.govhmdb.ca
Table 2: Common Derivatization Reagents for GC Analysis of Fatty Acids
| Derivatization Method | Reagent(s) | Derivative Formed | Typical Conditions |
|---|---|---|---|
| Esterification | Boron Trifluoride (BF₃) in Methanol | Methyl Ester (FAME) | Heat at 50-60°C for ~60 min restek.com |
| Esterification | Sulfuric Acid in Methanol | Methyl Ester (FAME) | Heat for ~10 min nih.gov |
| Silylation | BSTFA or MSTFA (with 1% TMCS) | Trimethylsilyl (TMS) Ester | Heat at 60°C for ~60 min restek.com |
TMCS: Trimethylchlorosilane
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) presents a valuable alternative to both GC and LC for the analysis of carboxylic acids. oup.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. oup.comshimadzu.com The properties of supercritical CO₂, being intermediate between a gas and a liquid, allow for high-efficiency separations at lower temperatures than GC, which is beneficial for thermally labile compounds. oup.comsouthampton.ac.uk
For polar analytes like dicarboxylic acids, a polar organic modifier, such as methanol, is typically added to the CO₂ mobile phase to increase its solvating power. shimadzu.com The separation can be performed on polar-bonded stationary phases. chromatographyonline.com To improve the peak shape of acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be incorporated into the mobile phase to suppress the ionization of the carboxyl groups. southampton.ac.uk
SFC offers several advantages, including faster analysis and equilibration times compared to HPLC and reduced environmental impact due to the lower consumption of organic solvents. shimadzu.comsouthampton.ac.uk Detection is often performed with a flame ionization detector (FID) or by coupling the system to a mass spectrometer. oup.com
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic separation technique, it provides a powerful platform for analyzing complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis
LC-MS combines the separation power of HPLC or UHPLC with the detection sensitivity and specificity of mass spectrometry. mdpi.com This technique is highly suited for the analysis of dicarboxylic acids in complex biological matrices such as plasma and urine, often with minimal sample preparation. chromatographyonline.comnih.govresearchgate.net
For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is frequently used. nih.gov This involves selecting the precursor ion of the target analyte (e.g., the deprotonated molecule [M-H]⁻ of this compound in negative ion mode) and monitoring a specific fragment ion produced upon collision-induced dissociation. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity. shimadzu.com
While direct analysis is possible, the ionization efficiency of dicarboxylic acids can be poor. To overcome this, derivatization strategies have been developed to enhance sensitivity. longdom.org A notable approach involves charge-reversal derivatization with a reagent like 2-dimethylaminophenacyl bromide (DmPABr). chromatographyonline.comnih.gov This reagent reacts with the carboxyl groups, adding a permanently charged moiety that allows for highly sensitive detection in the positive ion mode. longdom.orgnih.gov This method has been shown to achieve exceptionally low limits of detection, in the femtogram range, for various dicarboxylic acids. chromatographyonline.comnih.gov
Table 3: LC-MS/MS Methodologies for Dicarboxylic Acid (DCA) Quantification
| Feature | Direct Analysis | Derivatization with DmPABr |
|---|---|---|
| Ionization Mode | Negative ESI mdpi.com | Positive ESI longdom.org |
| Analyte Form | [M-H]⁻ | [M+H]⁺ (of derivative) |
| Key Advantage | Simpler sample preparation | Greatly enhanced sensitivity and specificity longdom.orgnih.gov |
| Application | Metabolomics, general profiling nih.gov | Trace quantification in biological fluids chromatographyonline.comnih.gov |
ESI: Electrospray Ionization
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics Studies
GC-MS is a classic and robust platform for metabolomics, enabling the profiling of a wide range of small molecules, including dicarboxylic acids, in biological samples. clinexprheumatol.org As with standard GC analysis, a derivatization step is mandatory to make the non-volatile acids amenable to gas-phase analysis. jfda-online.com
In metabolomics studies, acids are commonly converted to their trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) esters. hmdb.canih.gov For example, a method for quantifying dicarboxylic acids in serum and urine involved the formation of TBDMS derivatives, followed by analysis using capillary GC-MS with selected ion monitoring (SIM). nih.gov SIM enhances sensitivity by having the mass spectrometer only scan for a few characteristic ions of the target analyte rather than the full mass spectrum.
GC-MS-based metabolomics has been successfully applied to identify changes in the levels of various metabolites, including heptadecanoic acid (as a monoacid, but the methodology applies) and other dicarboxylic acids, in serum samples from patients with various conditions. clinexprheumatol.org These studies provide valuable insights into altered metabolic pathways. The Human Metabolome Database, for instance, contains reference GC-MS spectra for the TMS derivative of heptadecanoic acid, which can be used for identification purposes in untargeted metabolomics studies. hmdb.ca
Spectroscopic and Other Advanced Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the absolute structural confirmation of organic compounds, including this compound. aocs.orglibretexts.orgmdpi.com Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the carbon framework and the position of functional groups. mdpi.com
For this compound, the ¹H NMR spectrum would show characteristic signals. mdpi.com The acidic protons of the two carboxylic acid groups (-COOH) would typically appear as a broad singlet at a downfield chemical shift, for example, around 11-12 ppm in a solvent like DMSO-d₆. mdpi.com The protons on the carbons adjacent to the carboxyl groups (α-CH₂) would resonate at approximately 2.1-2.2 ppm. mdpi.com The bulk of the methylene (B1212753) protons (-CH₂-) in the long alkyl chain would form a complex multiplet in the region of 1.2-1.6 ppm. mdpi.com
The ¹³C NMR spectrum provides complementary information. mdpi.com The carbonyl carbons of the carboxylic acids are highly deshielded and appear far downfield, typically around 175-180 ppm. The carbons alpha to the carboxyl groups (α-C) would be found around 34 ppm, while the other methylene carbons of the chain would resonate in the 25-30 ppm range. aocs.org The combination of ¹H, ¹³C, and two-dimensional NMR experiments like COSY and HMQC can be used to definitively map out the entire structure of this compound. nih.gov
Table 2: Typical NMR Chemical Shifts (δ) for a Long-Chain α,ω-Dicarboxylic Acid
Illustrative data based on known shifts for similar structures.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | -COOH | ~11.0 - 12.0 | mdpi.com |
| ¹H | α-CH₂ (adjacent to COOH) | ~2.1 - 2.2 | mdpi.com |
| ¹H | β-CH₂ | ~1.5 - 1.6 | mdpi.com |
| ¹H | -(CH₂)n- (internal) | ~1.2 - 1.4 | mdpi.com |
| ¹³C | -COOH | ~175 - 180 | aocs.org |
| ¹³C | α-C (adjacent to COOH) | ~34 | aocs.org |
| ¹³C | β-C | ~25 | aocs.org |
| ¹³C | -(CH₂)n- (internal) | ~29 | aocs.org |
Sample Preparation and Derivatization Strategies
The effective analysis of this compound begins with its efficient extraction and isolation from the sample matrix, which can range from biological fluids like plasma and urine to industrial fermentation broths. google.comresearchgate.netmdpi.com The choice of extraction method is critical to remove interfering substances such as proteins and lipids and to concentrate the analyte. mdpi.com
Liquid-Liquid Extraction (LLE) is a classic method used to separate compounds based on their differential solubility in two immiscible liquid phases. For dicarboxylic acids, this often involves acidifying the aqueous sample to protonate the carboxyl groups, making the molecule less polar. An organic solvent like ethyl acetate (B1210297) or methyl-tert-butyl ether (MTBE) is then used to extract the protonated acid from the aqueous phase. oup.comresearchgate.netlongdom.org
Solid-Phase Extraction (SPE) offers a more controlled and often cleaner extraction compared to LLE. mdpi.com Anion exchange SPE is particularly effective for carboxylic acids. mdpi.com In this method, the sample is passed through a sorbent with positively charged functional groups. The negatively charged carboxylate ions of this compound (at neutral or basic pH) bind to the sorbent, while neutral and cationic impurities are washed away. The purified acid is then eluted by changing the pH or increasing the ionic strength of the elution solvent. mdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a technique originally developed for pesticide analysis but has been adapted for other analytes, including those in fatty matrices like milk. mdpi.com It typically involves an extraction with acetonitrile followed by a dispersive SPE cleanup step to remove fats and proteins, making it a viable option for complex food or biological samples. mdpi.com
For industrial matrices such as fermentation broths, membrane-based extraction techniques are gaining traction as a sustainable alternative. unibo.itugent.be These methods use a membrane to separate the broth from an organic solvent or a reactive extractant, allowing for the selective transfer of the dicarboxylic acid. unibo.it
Table 3: Comparison of Extraction Methods for Dicarboxylic Acids
| Method | Principle | Typical Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible solvents based on solubility. | Plasma, urine, industrial effluents. oup.comscielo.br | Simple, widely applicable. | Can be labor-intensive, uses large solvent volumes, may form emulsions. researchgate.net |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | Biological fluids, environmental samples. mdpi.commdpi.com | High recovery, clean extracts, potential for automation. | Higher cost per sample, requires method development. |
| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup. | Food and biological matrices with high fat/protein content. mdpi.com | Fast, high throughput, uses minimal solvent. | Less selective than traditional SPE for some analytes. |
| Membrane-Based Solvent Extraction (MBSE) | A membrane separates the aqueous feed from an organic extraction solvent. | Industrial fermentation broths. unibo.it | Continuous process, protects microorganisms from toxic solvents, sustainable. unibo.it | Membrane fouling can be an issue, requires specialized equipment. |
Due to their polarity and low volatility, dicarboxylic acids like this compound are often chemically modified, or derivatized, prior to analysis, particularly for Gas Chromatography (GC). nih.govsigmaaldrich.com Derivatization serves to increase the analyte's volatility and thermal stability and to improve its chromatographic behavior and detection sensitivity. nih.govrestek.com
The most common derivatization strategy for fatty and dicarboxylic acids for GC analysis is esterification , typically to form Fatty Acid Methyl Esters (FAMEs) . sigmaaldrich.comrestek.com This is often achieved by heating the sample with a reagent like boron trifluoride (BF₃) in methanol or methanolic HCl. researchgate.netthermofisher.com The resulting methyl esters are much more volatile and less polar than the parent acids, allowing for excellent separation on standard GC columns. sigmaaldrich.com Trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to convert the acidic protons into less polar trimethylsilyl (TMS) esters, which are also suitable for GC-MS analysis. nih.gov
For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency, especially in positive ion mode. researchgate.net While dicarboxylic acids are readily analyzed in negative ion mode, charge-reversal derivatization can significantly boost sensitivity. Reagents like 2-picolylamine or dimethylaminophenacyl bromide (DmPABr) react with the carboxylic acid groups to introduce a permanently positively charged or easily protonated moiety into the molecule. longdom.orgresearchgate.net This allows for highly sensitive detection using positive ion electrospray ionization (ESI+). longdom.org
Table 4: Common Derivatization Reagents for Dicarboxylic Acid Analysis
| Reagent | Derivative Formed | Analytical Technique | Purpose | Reference |
|---|---|---|---|---|
| Boron trifluoride (BF₃) in Methanol | Methyl Ester (FAME) | GC-MS, GC-FID | Increases volatility and thermal stability. | sigmaaldrich.comresearchgate.net |
| BSTFA / MSTFA | Trimethylsilyl (TMS) Ester | GC-MS | Increases volatility by masking polar -COOH groups. | nih.govjmb.or.kr |
| 2-Picolylamine (PA) | Picolinyl Amide | LC-MS/MS | Enhances positive ionization efficiency (charge-reversal). | researchgate.net |
| Dimethylaminophenacyl Bromide (DmPABr) | Phenacyl Ester | LC-MS/MS | Enhances positive ionization efficiency and chromatographic retention. | longdom.org |
Data Analysis and Chemometric Approaches
Modern analytical instruments, especially HRMS systems, generate vast and complex datasets for each sample. researchgate.net Chemometrics, the application of mathematical and statistical methods, is essential for extracting meaningful chemical information from this data. researchgate.netmetabolomics.se
Supervised methods are used to build predictive models when sample classes are known beforehand. Partial Least Squares-Discriminant Analysis (PLS-DA) and its refinement, Orthogonal PLS-DA (OPLS-DA) , are powerful tools for identifying the specific variables (e.g., the m/z of this compound) that are most responsible for the separation between predefined groups. nih.gov These methods are widely used in metabolomics to discover potential biomarkers that differentiate between healthy and diseased states or to classify samples based on their origin. nih.govmetabolomics.se The application of these chemometric tools to data from this compound analysis can help reveal its association with other metabolites and its significance within a given biological or industrial context. researchgate.netacs.org
Table 5: Application of Chemometric Methods in Analytical Data Analysis
| Method | Type | Primary Application | Example in Context |
|---|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised | Data overview, pattern recognition, outlier detection. metabolomics.se | Visualizing the overall differences in metabolic profiles of samples containing this compound from different sources. nih.gov |
| Partial Least Squares - Discriminant Analysis (PLS-DA) | Supervised | Classification and biomarker identification. nih.gov | Building a model to classify samples based on pre-defined groups and identifying this compound as a key differentiator. |
| Orthogonal PLS-DA (OPLS-DA) | Supervised | Improved model interpretation by separating predictive from non-predictive variation. nih.gov | Enhancing the identification of this compound as a biomarker by removing irrelevant systematic variation from the data model. |
| Hierarchical Cluster Analysis (HCA) | Unsupervised | Visualizing sample similarity and creating dendrograms. nih.gov | Grouping samples based on the similarity of their dicarboxylic acid profiles. |
Bioinformatics Tools for Lipidomics Data Interpretation
The analysis of lipidomics data, including the characterization of dicarboxylic acids like this compound, is a significant challenge due to the immense volume and complexity of the data generated by mass spectrometry (MS) platforms. nih.gov Bioinformatics tools are indispensable for processing this raw data into biologically meaningful information, covering tasks from lipid identification and quantification to pathway analysis and data integration. nih.govcreative-proteomics.com
Several comprehensive databases and software suites have been developed to support lipidomics research. creative-proteomics.com These tools are essential for researchers aiming to identify specific molecules, such as this compound, present in their biological samples. nih.gov Key resources include LIPID MAPS (Lipid Metabolites and Pathways Strategy) and SwissLipids, which serve as extensive repositories for lipid structures, classifications, and nomenclature. nih.govcreative-proteomics.comcreative-proteomics.com LIPID MAPS, for instance, provides a well-organized classification system, detailed structural data, and pathway information, linking lipid data with other biochemical databases. creative-proteomics.com SwissLipids offers detailed annotations and links lipid structures to biological pathways and ontologies. creative-proteomics.commetwarebio.com
For data processing and analysis, a variety of software tools are available, each with specific strengths. nih.gov Tools like MS-DIAL, LipidXplorer, and LipidFinder are widely used for processing raw MS data to identify and quantify lipids. creative-proteomics.com MS-DIAL is an open-source tool that supports various MS vendor formats and integrates with databases for lipid identification. creative-proteomics.comcreative-proteomics.com LipidXplorer is an open-source software designed for shotgun lipidomics that can identify lipids without relying on predefined databases, making it flexible for discovering novel lipid species. creative-proteomics.comcreative-proteomics.com Other platforms like LipidSig and MetaboAnalyst offer functionalities extending to statistical analysis, data mining, and visualization, enabling researchers to assess the impact of lipids on cellular or disease phenotypes. creative-proteomics.comclipidomics.comnih.gov These tools often include modules for pathway analysis, such as BioPAN, which helps in exploring systematic changes in lipid metabolic pathways. lipidmaps.org The integrated application of these bioinformatics tools is crucial for transforming large lipidomics datasets into coherent biological narratives. acs.orgscirp.org
Table 1: Selected Bioinformatics Tools for Lipidomics Data Analysis
| Tool/Database | Primary Function | Key Features | Application in this compound Analysis |
| LIPID MAPS | Comprehensive lipid database and research platform. creative-proteomics.comcreative-proteomics.com | Extensive lipid classification system, structural and spectral data, pathway information, and analysis tools. nih.govcreative-proteomics.comcreative-proteomics.com | Provides reference structural data, nomenclature, and potential metabolic pathways involving dicarboxylic acids. |
| SwissLipids | Knowledgebase for lipid annotation and pathway linkage. creative-proteomics.commetwarebio.com | Detailed structural data, cross-references to other databases (e.g., UniProt), and focus on biological context. nih.govmetwarebio.com | Aids in the precise annotation and functional analysis of this compound in relation to known biological pathways. |
| MS-DIAL | Open-source software for processing and analyzing MS data. creative-proteomics.comcreative-proteomics.com | Supports multiple vendor data formats, integrates with databases like LipidBlast for identification. nih.govcreative-proteomics.com | Processes raw LC-MS/MS data to identify and quantify this compound from complex biological samples. |
| LipidXplorer | Open-source software for shotgun lipidomics. creative-proteomics.comcreative-proteomics.com | Database-independent lipid identification based on user-defined templates, suitable for high-throughput analysis. creative-proteomics.comcreative-proteomics.com | Facilitates the identification of this compound, especially in untargeted analyses where novel or unexpected lipids might be present. |
| LipidSig | Web-based tool for comprehensive lipidomics data mining and visualization. nih.govbioinfomics.org | Integrates profiling, differential expression, correlation, network, and machine learning analyses based on lipid characteristics. nih.govbioinfomics.org | Enables statistical analysis to identify significant changes in this compound levels and its correlation with other lipids or clinical phenotypes. |
Statistical and Machine Learning Methods for Biomarker Identification and Validation
The identification of this compound as a potential biomarker requires robust statistical analysis and, increasingly, the application of machine learning (ML) techniques. bohrium.comfrontiersin.org Clinical lipidomics studies often face challenges from large inter-personal variability influenced by factors like genetics, diet, and lifestyle, which necessitates powerful analytical methods to extract reliable findings from complex datasets. nih.gov
Initial statistical analysis often involves univariate methods like t-tests to compare the abundance of a specific lipid between two groups (e.g., healthy vs. disease) or analysis of variance (ANOVA) for comparisons across more than two groups. creative-proteomics.com However, given the complexity and high-dimensional nature of lipidomics data, multivariate analysis techniques are crucial. bohrium.comcreative-proteomics.com Methods such as Partial Least Squares Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA) are widely used for classification and biomarker discovery, as they can effectively handle highly correlated data. creative-proteomics.commdpi.com
In recent years, machine learning algorithms have demonstrated significant potential in analyzing complex biological data to uncover patterns that traditional statistical methods might miss. creative-proteomics.comresearchgate.netacs.orginduspublishers.com Supervised learning frameworks, including Random Forest (RF), Support Vector Machines (SVM), and neural networks, are leveraged to build predictive models for disease diagnosis or classification based on metabolomics profiles. acs.orginduspublishers.complos.org For example, a study on chronic atrophic gastritis used an SVM model incorporating this compound and other metabolites to create a diagnostic classification model with high accuracy. frontiersin.org These ML approaches can automate feature selection, identifying the most relevant metabolites, like this compound, that differentiate between physiological states. induspublishers.com
A critical component of biomarker discovery is validation. creative-proteomics.com Any potential biomarker identified through statistical or ML methods must be validated to ensure its robustness and generalizability. researchgate.net This often involves testing the biomarker's performance on independent datasets or using cross-validation techniques to prevent overfitting, where a model performs well on the training data but fails to generalize to new data. nih.govresearchgate.net The validation of this compound as a biomarker for a specific condition would require demonstrating its consistent and significant association with the condition across multiple studies and diverse populations. researchgate.netnih.govnih.gov
Table 2: Comparison of Statistical and Machine Learning Methods for Biomarker Discovery
| Method | Type | Description | Strengths | Limitations |
| T-test/ANOVA | Univariate Statistical | Compares the mean levels of a single lipid (e.g., this compound) between two or more groups. creative-proteomics.com | Simple to implement and interpret for individual variables. | Does not account for correlations between variables; risk of false positives with large datasets. |
| PLS-DA | Multivariate Statistical | A supervised classification method that models the relationship between lipid measurements and a predefined class (e.g., disease state). creative-proteomics.commdpi.com | Handles highly correlated and numerous variables effectively; good for identifying discriminating features. nih.gov | Prone to overfitting if not properly validated; interpretation can be complex. nih.gov |
| Random Forest (RF) | Machine Learning | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes for classification. acs.orgplos.org | High accuracy; robust to overfitting; can handle a large number of input variables and provides variable importance measures. induspublishers.com | Can be a "black box," making interpretation of the model difficult. |
| Support Vector Machine (SVM) | Machine Learning | A supervised algorithm that finds an optimal hyperplane to separate data points into different classes. acs.orginduspublishers.complos.org | Effective in high-dimensional spaces; memory efficient. induspublishers.com | Can be computationally intensive with large datasets; performance is sensitive to parameter choice. |
| Neural Networks (NN) | Machine Learning | A framework of ML algorithms inspired by the structure of the human brain, capable of learning complex, non-linear patterns. acs.orginduspublishers.com | Can achieve very high prediction accuracy and model complex relationships. acs.org | Requires large amounts of data; computationally expensive; highly prone to being a "black box." |
Development of Standardized Quantification Guidelines
Accurate and reproducible quantification of this compound is fundamental for its validation as a biomarker and for its study in metabolic research. However, the analytical quantification of dicarboxylic acids (DCAs), particularly long-chain ones, presents significant challenges. chromatographyonline.comlongdom.org These challenges include their low concentrations in many biological fluids and their poor ionization and fragmentation efficiency in mass spectrometry, which hinders sensitive detection. chromatographyonline.comlongdom.org
To overcome these issues, specific analytical strategies have been developed. One key approach is chemical derivatization, which modifies the carboxyl groups of the DCAs to improve their analytical properties. chromatographyonline.com For instance, derivatization can achieve a charge reversal from negative to positive ionization mode, which can significantly enhance sensitivity, improve mass fragmentation, and aid in chromatographic separation for precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.com Such methods have been shown to increase sensitivity by over 1000-fold compared to older gas chromatography-mass spectrometry (GC/MS) techniques. longdom.org
A major hurdle in establishing standardized quantification guidelines for long-chain DCAs like this compound is the lack of commercially available analytical standards, especially isotopically labeled internal standards. nih.gov Internal standards are crucial for accurate quantification as they correct for variations during sample preparation and analysis. longdom.org In the absence of a specific standard for this compound, researchers may have to use a surrogate calibrator, such as a dicarboxylic acid of a different chain length, which can introduce inaccuracies. nih.gov
The development of standardized guidelines would require consensus on several key aspects of the analytical workflow. This includes protocols for sample extraction, the choice of derivatization reagents and reaction conditions, and the specifics of the LC-MS/MS method (e.g., column type, mobile phases, and MS parameters). nih.govjmb.or.kr Furthermore, guidelines should specify procedures for method validation, including the assessment of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and stability. chromatographyonline.compragolab.cz Establishing such standardized methods is essential for ensuring that data generated across different laboratories are comparable and reliable, a prerequisite for the clinical application of this compound as a biomarker. bohrium.comresearchgate.net
Table 3: Key Considerations for Standardized Quantification of this compound
| Area of Standardization | Key Considerations | Rationale |
| Analytical Standards | Availability and use of a certified this compound reference standard and a stable isotope-labeled internal standard. medchemexpress.comfujifilm.comveeprho.comlgcstandards.com | Ensures accurate identification and quantification by correcting for matrix effects and analytical variability. longdom.org |
| Sample Preparation | Standardized protocols for extraction from biological matrices (e.g., plasma, urine). jmb.or.kr | Minimizes variability in analyte recovery and removes interfering substances. |
| Chemical Derivatization | Selection of a consistent derivatization agent and optimized reaction conditions. chromatographyonline.com | Enhances sensitivity, chromatographic separation, and ionization efficiency for reliable detection by LC-MS/MS. chromatographyonline.comlongdom.org |
| LC-MS/MS Method | Defined liquid chromatography conditions (column, mobile phase) and mass spectrometry parameters (ionization mode, transitions). nih.gov | Ensures consistent retention time, peak shape, and detector response for reproducible measurements. |
| Method Validation | Clear criteria for assessing linearity, LOD, LOQ, precision, accuracy, and stability. chromatographyonline.comuzh.ch | Guarantees that the analytical method is robust, reliable, and fit for its intended purpose (e.g., clinical biomarker analysis). |
Environmental Fate and Ecological Considerations of Heptadecanedioic Acid
Biodegradation Pathways and Mechanisms
The biodegradation of dicarboxylic acids, including heptadecanedioic acid, is a key process governing their persistence in the environment. The structural similarity of dicarboxylic acids to fatty acids suggests that they are likely degraded through similar metabolic pathways.
Research on dicarboxylic acid catabolism in bacteria indicates that β-oxidation is a primary degradation mechanism. nih.govnih.gov This process involves the sequential shortening of the carbon chain. In humans, it has been suggested that odd-chain dicarboxylic acids like this compound (C17) can be metabolized via β-oxidation. mdpi.com This pathway would break down the 17-carbon chain into smaller, metabolizable units.
Under anaerobic conditions, the degradation of long-chain alkanes (>C17) by methanogenic consortia has been shown to produce long-chain α,ω-dicarboxylic acids as intermediates. asm.orgasm.org This suggests that once formed, these dicarboxylic acids are part of the carbon cycle in anoxic environments. The initial activation of the alkane often involves the addition of fumarate, catalyzed by enzymes like alkylsuccinate synthase. asm.orgasm.org Following the formation of the dicarboxylic acid, it is believed to undergo further degradation, likely through β-oxidation from one or both ends of the molecule.
Microbial degradation of alkanes can proceed via ω-oxidation, where a terminal methyl group is oxidized to a carboxylic acid, forming a monocarboxylic fatty acid. A subsequent oxidation at the other terminus (ω-oxidation) can lead to the formation of a dicarboxylic acid. researchgate.netunibo.it Various microorganisms, including yeasts of the genus Candida, are known to convert alkanes and fatty acids into long-chain dicarboxylic acids through this ω-oxidation pathway. nih.govosti.gov
The general steps involved in the aerobic degradation of alkanes to dicarboxylic acids are:
Terminal Oxidation: The alkane is first oxidized at one end to a primary alcohol.
Further Oxidation: The alcohol is then oxidized to an aldehyde and subsequently to a monocarboxylic acid (fatty acid). researchgate.net
ω-Oxidation: The fatty acid undergoes oxidation at the opposite terminal carbon (the ω-carbon) to form a ω-hydroxy fatty acid, which is then oxidized to a dicarboxylic acid. researchgate.netunibo.it
Once formed, the dicarboxylic acid can enter the β-oxidation pathway to be completely mineralized. researchgate.net
Table 1: Key Microbial Genera and Pathways in Dicarboxylic Acid Biodegradation
| Microbial Genus/Group | Degradation Pathway | Substrate/Intermediate | Reference(s) |
|---|---|---|---|
| Candida | ω-Oxidation | Alkanes, Fatty Acids | nih.govosti.gov |
| Cupriavidus | β-Oxidation | Medium-Chain Dicarboxylic Acids | nih.gov |
| Smithella | Alkylsuccinate Synthase Pathway (anaerobic) | Long-Chain Alkanes | asm.orgasm.org |
| Pseudomonas | β-Oxidation | Adipate | nih.gov |
Environmental Impact of Production Processes (e.g., Comparison of Bio-based vs. Chemical Synthesis)
This compound can be produced through traditional chemical synthesis or through bio-based methods. The environmental impact of these production routes can differ significantly, a factor that is increasingly important for sustainable chemical manufacturing.
Chemical Synthesis: Traditional chemical synthesis of dicarboxylic acids often relies on petrochemical feedstocks and can involve harsh reaction conditions, such as the oxidation of long-chain hydrocarbons or alcohols. atamankimya.com These processes can be energy-intensive and may generate hazardous by-products and greenhouse gas emissions. nih.gov For example, the production of some dicarboxylic acids involves the use of strong oxidizing agents, which can lead to environmental concerns if not handled and disposed of properly.
Bio-based Synthesis: An increasingly attractive alternative is the bio-based production of dicarboxylic acids through microbial fermentation. In this approach, microorganisms, often genetically engineered yeasts like Candida or bacteria like Escherichia coli, are used to convert renewable feedstocks such as fatty acids from plant oils or alkanes into dicarboxylic acids. europa.euresearchgate.net This route offers the potential for a more sustainable process by utilizing renewable resources. nih.gov
Life Cycle Assessment (LCA): To quantitatively compare the environmental performance of different production methods, Life Cycle Assessment (LCA) is a widely used tool. researchgate.netmdpi.com LCA evaluates the environmental impacts of a product throughout its entire life cycle, from raw material extraction to production, use, and disposal. rsc.org
Studies comparing bio-based and petrochemical production for other chemicals provide insights that are relevant to this compound. For instance, LCAs of bio-based acids like formic acid and adipic acid have shown the potential for significant reductions in greenhouse gas emissions compared to their conventional fossil-fuel-based counterparts. rsc.org However, the environmental performance of bio-based processes is not always superior across all impact categories. researchgate.net
Key factors influencing the environmental footprint of bio-based dicarboxylic acid production include:
Feedstock Choice: The type of biomass used (e.g., dedicated crops vs. waste streams) has a major impact. mdpi.com
Use of Chemicals: The production process may require significant inputs of other chemicals, such as acids and bases for pH control during fermentation or solvents for extraction. europa.eu
Table 2: Comparative Factors for Production Processes of Dicarboxylic Acids
| Feature | Chemical Synthesis | Bio-based Synthesis | Reference(s) |
|---|---|---|---|
| Feedstock | Typically petrochemicals (e.g., long-chain hydrocarbons) | Renewable resources (e.g., plant oils, fatty acids, glucose) | atamankimya.comnih.gov |
| Key Process | Oxidation, Kolbe electrolysis | Microbial fermentation (e.g., ω-oxidation) | atamankimya.com |
| Potential Environmental Hotspots | Use of harsh chemicals, greenhouse gas emissions, reliance on fossil fuels. | High energy demand for fermentation and purification, land and water use for feedstock cultivation. | nih.govmdpi.com |
| Sustainability Aspect | Non-renewable feedstock. | Utilization of renewable resources, potential for lower carbon footprint. | nih.govmdpi.com |
While a specific LCA for this compound is not widely available, the general principles suggest that a bio-based route using waste or second-generation biomass and powered by renewable energy would likely offer a more environmentally favorable profile than a petrochemical-based synthesis.
Considerations for Environmental Release and Persistence of Derivatives
This compound can be used to synthesize a variety of derivatives, such as esters and amides, for use in products like polymers, lubricants, and surfactants. atamankimya.com The environmental fate of these derivatives, particularly their persistence, is a critical consideration.
The primary mechanism for the abiotic degradation of many carboxylic acid derivatives in the environment is hydrolysis. pressbooks.pub This reaction breaks the ester or amide bond, releasing the parent carboxylic acid (this compound) and the corresponding alcohol or amine. The rate of hydrolysis is a key factor in determining the environmental persistence of these derivatives. pressbooks.pub Generally, the susceptibility of carboxylic acid derivatives to hydrolysis follows the order: acyl halides > anhydrides > esters > amides. pressbooks.pub This means that ester derivatives of this compound would be expected to hydrolyze more readily than amide derivatives.
The persistence of organic chemicals in the environment is a significant concern. diva-portal.org Chemicals that are persistent can undergo long-range transport and have prolonged exposure times for ecosystems. For esters, factors such as the length of the alkyl chain and the presence of branching can influence their biodegradability. Fatty acid methyl esters (FAMEs), for example, are generally considered to be readily biodegradable. concawe.eu However, their low water solubility can limit their mobility and bioavailability in aquatic environments. concawe.eu
Conversely, some ester derivatives, such as certain phthalate (B1215562) esters, are known for their persistence and potential to cause adverse ecological effects. researchgate.net While structurally different from this compound esters, their case highlights the importance of evaluating the specific structure of a derivative when assessing its environmental fate.
The environmental risk classification of organic substances often considers both persistence and potential for bioaccumulation. For long-chain fatty acids and their simple esters, strong adsorption to soil and sediment particles is a significant environmental process, which can reduce their concentration in the water column but lead to their accumulation in sediments. europa.eu
Table 3: Factors Influencing the Environmental Persistence of this compound Derivatives
| Factor | Influence on Persistence | Example/Mechanism | Reference(s) |
|---|---|---|---|
| Derivative Type | Amides are generally more resistant to hydrolysis than esters. | Slower hydrolysis rate for amide bonds compared to ester bonds. | pressbooks.pub |
| Solubility | Low water solubility can reduce bioavailability for microbial degradation but increase partitioning to sediment. | Long alkyl chains in esters decrease water solubility. | concawe.eu |
| Biodegradability | The ultimate fate depends on the biodegradability of the parent acid and the alcohol/amine component. | This compound is expected to be biodegradable via β-oxidation. | mdpi.comresearchgate.net |
| Hydrolysis | Abiotic hydrolysis is a key initial degradation step for esters and amides in aquatic environments. | The reaction is catalyzed by acid or base. | pressbooks.pubgoogle.com |
Future Research Trajectories and Unexplored Dimensions of Heptadecanedioic Acid
Elucidating Novel Biological Functions and Signaling Pathways
The biological roles of odd-chain fatty acids are gaining increasing attention, with research demonstrating their importance in metabolic health. mdpi.com While most studies have focused on odd-chain monocarboxylic acids like heptadecanoic acid (C17:0), the biological functions of heptadecanedioic acid are almost entirely unknown. mdpi.com Future research should prioritize elucidating its potential roles in cellular signaling and metabolism. A key area of investigation would be its interaction with nuclear receptors and G-protein coupled receptors that are known to bind other fatty acids.
Key research questions include:
Can this compound be metabolized through pathways like β-oxidation, and what are the resulting metabolic products?
Does it interact with fatty acid receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) or GPR40/FFAR1, potentially modulating lipid and glucose metabolism?
Could it influence inflammatory pathways, similar to other bioactive lipids? nih.gov
What are its effects on cell membrane composition and function, given that dicarboxylic acids are not typically incorporated into complex lipids?
Exploring these questions could reveal novel therapeutic avenues for metabolic diseases. For instance, studies on the related odd-chain saturated fatty acid pentadecanoic acid (C15:0) have shown it possesses anti-inflammatory, antifibrotic, and anticancer activities, providing a rationale to investigate similar properties in its dicarboxylic acid analogue. nih.gov
Innovations in Biocatalyst Design and Enzyme Engineering for Sustainable Production
The chemical synthesis of LCDCAs often involves harsh conditions and environmentally hazardous reagents. Biotechnology offers a sustainable alternative through whole-cell biocatalysis and enzymatic synthesis. While the biotechnological production of this compound has not been extensively reported, research on similar molecules, such as pentadecanedioic acid, provides a clear blueprint for future innovation. researchgate.net
A promising strategy involves a multi-enzyme cascade to convert a renewable C17 precursor, such as 17-hydroxyheptadecanoic acid, into this compound. This typically requires an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH). researchgate.net A critical component of this system is the efficient regeneration of cofactors (e.g., NAD+/NADP+), which can be achieved by incorporating an NADH oxidase. researchgate.net
Future research should focus on:
Discovering and Engineering Enzymes: Identifying or engineering novel ADHs and ALDHs with high specificity and activity towards C17 substrates. Directed evolution and rational design can be employed to improve enzyme stability, activity, and substrate range. longdom.orgnih.gov
Optimizing Host Strains: Utilizing robust microbial chassis like Escherichia coli or Pseudomonas putida and engineering them for efficient precursor supply and tolerance to substrate/product toxicity.
Process Optimization: Developing efficient fermentation and downstream processing strategies to maximize product yield, titer, and purity.
The table below outlines a potential biocatalytic system for this compound production, modeled on successful systems for other LCDCAs. researchgate.net
| Enzyme Component | Potential Source Organism | Role in Cascade | Engineering Goal |
| Alcohol Dehydrogenase (ADH) | Kangiella koreensis | Oxidation of ω-hydroxy acid to ω-oxo acid | Enhance specificity for C17 substrates |
| Aldehyde Dehydrogenase (ALDH) | Geobacillus kaustophilus | Oxidation of ω-oxo acid to dicarboxylic acid | Improve catalytic efficiency and reduce substrate inhibition |
| NAD(P)H Oxidase (NFO) | Deinococcus radiodurans | Cofactor (NAD+) regeneration | Ensure high-rate, continuous cofactor cycling |
Development of Advanced Materials with Tunable Properties
Long-chain α,ω-dicarboxylic acids are valuable monomers for the synthesis of high-performance polymers such as polyesters and polyamides. The odd-numbered carbon chain of this compound could impart unique properties to these materials compared to more common even-chain diacids (e.g., dodecanedioic acid). These differences often relate to crystallinity, melting point, and mechanical flexibility.
Future research in this area should explore:
Polymer Synthesis and Characterization: Systematically synthesizing a range of polyesters and polyamides using this compound and various diols and diamines. The resulting polymers should be characterized for their thermal properties (melting temperature, glass transition temperature), mechanical properties (tensile strength, elasticity), and biodegradability.
Structure-Property Relationships: Investigating how the odd-carbon chain length influences polymer chain packing and intermolecular interactions, thereby affecting the macroscopic properties of the material.
Niche Applications: Identifying potential applications where the specific properties imparted by the C17 backbone are advantageous, such as in adhesives, coatings, lubricants, or engineering plastics requiring a specific balance of flexibility and thermal stability.
Integration of this compound into Circular Economy Models
A circular economy aims to eliminate waste and promote the continual use of resources. mdpi.com The production of this compound can be integrated into such models by utilizing renewable, bio-based feedstocks derived from waste streams. innovationorigins.com
Key research directions include:
Waste Valorization: Developing biocatalytic pathways to produce this compound from agricultural residues, food waste, or waste glycerol (B35011) from biodiesel production. innovationorigins.comresearchgate.net This involves engineering microbes to convert components of these waste streams (e.g., fatty acids, sugars) into the desired C17 backbone.
Life Cycle Assessment: Conducting thorough life cycle assessments to compare the environmental footprint of bio-based this compound with that of petrochemically derived alternatives. This analysis should quantify reductions in greenhouse gas emissions and fossil fuel consumption. innovationorigins.com
Biodegradable Products: Focusing on applications where the end-of-life biodegradability of this compound-based polymers offers a distinct environmental advantage, closing the biological loop of the circular economy.
This approach aligns with the broader shift towards a bio-based economy, where industrial chemicals and materials are produced sustainably from renewable resources. innovationorigins.com
Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity
Accurate and sensitive detection of this compound in complex biological or environmental matrices is crucial for both fundamental research and industrial process monitoring. While standard techniques for fatty acid analysis are applicable, further refinement is needed. mdpi.com
Future advancements should focus on:
Chromatographic Methods: Developing optimized gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods. This includes exploring novel stationary phases for better resolution and derivatization strategies to enhance volatility (for GC) or detection sensitivity (for HPLC-MS). researchgate.net
Mass Spectrometry (MS): Establishing robust GC-MS and LC-MS/MS methods for unambiguous identification and precise quantification. This involves creating libraries of mass spectra and fragmentation patterns for this compound and its derivatives.
High-Throughput Screening: Designing high-throughput analytical platforms to rapidly screen microbial libraries for enzyme activity or to monitor production titers in fermentation experiments.
Advanced Separation: Investigating novel materials like metal-organic frameworks (MOFs) as stationary phases in liquid chromatography for the high-precision separation of dicarboxylic acids from structurally similar compounds. nih.gov
The table below summarizes key parameters for the analytical determination of dicarboxylic acids.
| Analytical Technique | Sample Preparation | Detection Method | Key Advantages |
| Gas Chromatography (GC) | Derivatization to methyl esters (FAMEs) | Flame Ionization (FID), Mass Spectrometry (MS) | High resolution, established methodology |
| Liquid Chromatography (LC) | Direct injection or derivatization | Mass Spectrometry (MS), UV (with chromophore tag) | Suitable for non-volatile samples, high sensitivity with MS |
Mechanistic Studies on the Interaction of this compound with Biological Targets
Understanding how this compound interacts with specific proteins at a molecular level is fundamental to uncovering its biological functions. As no specific protein targets have been identified, this area represents a frontier of research.
Future investigations should be directed towards:
Target Identification: Employing unbiased screening methods, such as chemical proteomics or thermal shift assays, to identify potential binding proteins from cell lysates.
Biophysical Characterization: Once potential targets are identified, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify binding affinities and thermodynamic parameters.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of this compound in complex with its target protein. This would provide detailed insights into the binding mode and the molecular basis of the interaction.
Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict how this compound might bind to the active sites or allosteric sites of candidate receptors, such as PPARs, based on the structures of known ligands.
These mechanistic studies will be crucial for validating the biological roles of this compound and for guiding the design of synthetic analogues with improved potency or specificity for therapeutic or research purposes.
Q & A
Q. What are the key physical properties of heptadecanedioic acid critical for laboratory handling and experimental design?
this compound is a solid with a melting point of 121°C and a boiling point of 469.2°C at 760 mmHg. Its solid-state morphology (white or off-white crystalline powder) necessitates precautions to avoid dust formation during handling. Storage should prioritize dry conditions at room temperature to maintain stability. Researchers should verify purity using melting point analysis and cross-check with literature values to address discrepancies .
Q. What personal protective equipment (PPE) and engineering controls are essential for safe handling?
Required PPE includes NIOSH-approved P95 respirators (or EU-equivalent P1/ABEK-P2 filters) to prevent inhalation of dust, chemically resistant gloves (e.g., nitrile), safety goggles, and full-body protective clothing. Laboratories must implement local exhaust ventilation and avoid practices that generate aerosols. Post-handling, thorough handwashing and equipment decontamination are mandatory to minimize residual exposure .
Q. How should this compound be stored to prevent degradation or hazardous reactions?
Store in airtight containers within dry, temperature-controlled environments (room temperature recommended). Avoid contact with oxidizing agents, as decomposition may release hazardous gases (e.g., CO, NOx). Stability assessments should be conducted periodically, particularly if the compound is used in long-term studies .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing this compound derivatives, such as esterified analogs?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with characteristic peaks for carboxyl groups (δ ~11.6 ppm in DMSO-d6) and alkyl chains. Thin-layer chromatography (TLC) with polar solvents (e.g., DCM:MeOH = 20:1) can monitor reaction progress. For purity validation, high-performance liquid chromatography (HPLC) or elemental analysis is recommended .
Q. How can researchers optimize synthetic protocols to minimize byproducts during esterification reactions?
Key strategies include:
- Temperature control : Maintain reactions at 0–10°C to suppress side reactions.
- Anhydrous conditions : Use molecular sieves or inert atmospheres to prevent hydrolysis.
- Real-time monitoring : Employ TLC to track reactant consumption and adjust stoichiometry dynamically .
Q. What methodologies address discrepancies in reported physicochemical data (e.g., solubility, reactivity)?
Contradictory data often arise from impurities or variations in experimental conditions. Researchers should:
- Standardize protocols : Replicate studies under controlled humidity, temperature, and solvent systems.
- Cross-validate : Combine multiple techniques (e.g., NMR, FTIR, X-ray crystallography) to confirm properties.
- Document batch-specific data : Include detailed synthesis and purification steps in publications to enhance reproducibility .
Q. How should experimental designs mitigate risks of decomposition during bioassay applications?
For bioassays requiring solubility, consider:
- Co-solvent systems : Use DMSO or ethanol in aqueous buffers, with concentration limits to avoid cytotoxicity.
- Derivatization : Synthesize salts or esters (e.g., methyl esters) to enhance solubility while retaining biological activity. Stability studies under physiological conditions (pH 7.4, 37°C) are critical to assess decomposition kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
